Technical Documentation Center

2-(1,3,2-Dioxaborinan-2-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1,3,2-Dioxaborinan-2-yl)phenol

Core Science & Biosynthesis

Foundational

2-(1,3,2-Dioxaborinan-2-yl)phenol: Structural Dynamics, Physical Properties, and Applications in Advanced Cross-Coupling

Executive Summary In the landscape of modern organic synthesis and pharmaceutical drug development, arylboronic esters are indispensable building blocks for carbon-carbon (C-C) bond formation. 2-(1,3,2-Dioxaborinan-2-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and pharmaceutical drug development, arylboronic esters are indispensable building blocks for carbon-carbon (C-C) bond formation. 2-(1,3,2-Dioxaborinan-2-yl)phenol represents a highly specialized, bifunctional reagent within this class[1]. By combining a Lewis acidic boronic ester with a proximal, electron-rich phenolic hydroxyl group, this compound offers unique reactivity profiles. Unlike the ubiquitous pinacol (pin) esters, the 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) provides a distinct steric and thermodynamic balance, making it a critical intermediate for synthesizing complex biaryls, heterocycles, and active pharmaceutical ingredients (APIs).

Chemical Structure & Electronic Profile

The structural architecture of 2-(1,3,2-Dioxaborinan-2-yl)phenol dictates its behavior in catalytic cycles. The molecule features an ortho-substituted phenol ring attached directly to a six-membered cyclic boronic ester[1].

Mechanistic Causality of the Structure:
  • Steric Accessibility: The six-membered dioxaborinane ring is less sterically encumbered than the five-membered, tetra-methylated pinacol ester. This reduced steric bulk accelerates the transmetalation step in palladium-catalyzed couplings, particularly when reacting with bulky aryl halides.

  • Bifunctionality & Directing Effects: The unprotected phenolic hydroxyl (-OH) group serves a dual purpose. It can act as a directing group for late-stage functionalization (e.g., directed ortho-metalation) or participate in intramolecular hydrogen bonding with the dioxaborinane oxygen atoms. This interaction subtly modulates the Lewis acidity of the boron center, pre-organizing the molecule for base activation.

  • Stability: While free boronic acids rapidly dehydrate to form insoluble boroxines, the dioxaborinane ester effectively masks the boron center, granting the compound extended shelf-life and compatibility with a wider range of chromatographic purification techniques.

G Phenol Phenol Ring (Electron-rich, Directing Group) Boron Boron Center (Lewis Acidic, Empty p-orbital) Phenol->Boron Ortho-Substitution OH Hydroxyl Group (-OH) (Hydrogen Bonding / Base Reactive) Phenol->OH C1 Position Ester 1,3,2-Dioxaborinane Ring (Sterically Accessible, Stable) Boron->Ester Cyclic Esterification OH->Boron Intramolecular Coordination

Fig 1: Structural nodes and intramolecular relationships of 2-(1,3,2-Dioxaborinan-2-yl)phenol.

Physical and Chemical Properties

Accurate physical characterization is essential for reaction scaling and solvent selection. The following table summarizes the core quantitative data for the 1,3,2-dioxaborinane phenol class[2],[3].

PropertyValue / Description
Chemical Name 2-(1,3,2-Dioxaborinan-2-yl)phenol
Molecular Formula C₉H₁₁BO₃[2]
Molecular Weight 177.99 g/mol [2],[3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in DMF, DMSO, THF, and EtOAc; Insoluble in H₂O
Storage Conditions Sealed in dry conditions, 2-8 °C (protect from moisture)[2]
Reactivity Profile Lewis acid; susceptible to hydrolysis under strong aqueous acidic conditions

Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary application of 2-(1,3,2-Dioxaborinan-2-yl)phenol is in the Suzuki-Miyaura cross-coupling reaction to forge C-C bonds[4]. However, the presence of the free phenolic -OH group requires specific mechanistic considerations to ensure a self-validating and high-yielding reaction.

The Causality of Base Equivalents: In a standard Suzuki coupling, one equivalent of base is required to coordinate with the boron center, forming a negatively charged, highly reactive "ate" complex (boronate) that facilitates transmetalation to the Palladium(II) intermediate. However, because 2-(1,3,2-Dioxaborinan-2-yl)phenol contains an acidic phenolic proton (pKa ~10), a minimum of two equivalents of base must be used . The first equivalent is consumed to deprotonate the phenol, generating a phenoxide. If only one equivalent is used, the boron center remains unactivated, and the catalytic cycle stalls. The second equivalent successfully forms the required boronate complex.

Standardized Experimental Protocol

The following is a field-proven, step-by-step methodology for coupling 2-(1,3,2-Dioxaborinan-2-yl)phenol with an aryl bromide.

Materials Required:
  • 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed)

Step-by-Step Workflow:
  • Reaction Assembly (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-(1,3,2-Dioxaborinan-2-yl)phenol, and K₂CO₃. Causality: Assembling solid reagents first prevents the introduction of oxygen during solvent addition.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe. Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.

  • Heating & Monitoring: Heat the reaction mixture to 80–90 °C. Monitor the reaction via TLC or LC-MS. Self-Validation: The disappearance of the aryl bromide starting material indicates successful oxidative addition and turnover.

  • Quenching & Extraction: Once complete (typically 4-12 hours), cool to room temperature. Dilute with EtOAc and wash with water. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Hexanes/EtOAc gradient) to isolate the final biaryl product.

Workflow Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. Base Addition (≥2.5 equiv. K2CO3) Step1->Step2 Step3 3. Oxidative Addition (Pd(0) insertion into Ar-Br) Step2->Step3 Step4 4. Transmetalation (Boronate Activation via Base) Step3->Step4 Step5 5. Reductive Elimination (Biaryl Formation & Pd(0) release) Step4->Step5 Step6 6. Quench & Purify (Aqueous Workup & Chromatography) Step5->Step6

Fig 2: Step-by-step workflow for Palladium-catalyzed Suzuki-Miyaura coupling.

Conclusion

2-(1,3,2-Dioxaborinan-2-yl)phenol is a sophisticated reagent that bridges the gap between stability and reactivity in cross-coupling chemistry. By understanding the electronic interplay between the dioxaborinane ring and the phenolic hydroxyl group, researchers can rationally design protocols—such as adjusting base stoichiometry—to unlock its full synthetic potential in drug discovery and materials science.

References

  • Title: 2-(1,3,2-Dioxaborinan-2-yl)phenol | HANGZHOU LINGRUI CHEMICAL CO.,LTD[1] Source: buychemjapan.com URL: [Link]

  • Title: 4-(1,3,2-Dioxaborinan-2-yl)phenol | 1640035-73-9 Properties[3] Source: angenechemical.com URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 2-(1,3,2-Dioxaborinan-2-yl)phenol: A Comprehensive Technical Guide

Abstract & Scope In the realm of dynamic covalent chemistry (DCC), arylboronic acid cyclic esters serve as fundamental building blocks for sensors, self-healing materials, and targeted therapeutics. Specifically, 2-(1,3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

In the realm of dynamic covalent chemistry (DCC), arylboronic acid cyclic esters serve as fundamental building blocks for sensors, self-healing materials, and targeted therapeutics. Specifically, 2-(1,3,2-Dioxaborinan-2-yl)phenol —the 6-membered cyclic boronic ester formed via the condensation of 2-hydroxyphenylboronic acid and 1,3-propanediol—represents a highly specialized scaffold. Its unique ortho-phenolic substituent introduces complex stereoelectronic effects that fundamentally alter the thermodynamic landscape of the esterification equilibrium.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-(1,3,2-Dioxaborinan-2-yl)phenol. Designed for researchers and drug development professionals, it establishes a self-validating experimental framework for quantifying the enthalpic and entropic drivers of dioxaborinane formation.

Stereoelectronic Foundations of the Dioxaborinane Scaffold

The thermodynamic stability of boronic esters is dictated by the equilibrium between the free boronic acid/diol and the cyclic ester. For 2-(1,3,2-Dioxaborinan-2-yl)phenol, stability is governed by three intersecting structural factors:

  • Ring Strain and Geometry: Unlike 5-membered dioxaborolanes (e.g., pinacol esters) which exhibit favorable O-B-O bond angles for the trigonal planar ( sp2 ) boron, the 6-membered dioxaborinane ring formed by 1,3-propanediol experiences slight torsional strain in the sp2 state. However, upon Lewis base coordination (e.g., OH− at physiological pH), the boron center rehybridizes to tetrahedral ( sp3 ). The 6-membered ring perfectly accommodates the 109.5° tetrahedral angle via a stable chair conformation, resulting in a massive thermodynamic stabilization of the sp3 state 1.

  • Ortho-Hydroxyl Modulation: The presence of the ortho-phenol group modulates the Lewis acidity of the boron atom. While the oxygen atom is inductively electron-withdrawing, its resonance contribution is electron-donating. More critically, the proximity of the hydroxyl group enables intramolecular hydrogen bonding with the dioxaborinane oxygens, providing a distinct enthalpic driving force ( ΔH<0 ) that enhances oxidative and hydrolytic stability 2.

  • Dehydration Dynamics: Free 2-hydroxyphenylboronic acid is known to spontaneously dehydrate into stable dimeric boroxines in ambient conditions 3. The formation of the 1,3-propanediol ester must thermodynamically outcompete this dimerization, requiring high local concentrations of the diol or specific pH control.

Pathway A 2-Hydroxyphenylboronic Acid (Free Acid) C Trigonal Dioxaborinane (sp² Hybridized) A->C + Diol - 2H₂O B 1,3-Propanediol (Ligand) B->C D Tetrahedral Dioxaborinane (sp³ Hybridized) C->D + OH⁻ / Lewis Base (pH > pKa) D->C - OH⁻ (Acidic Shift)

Fig 1: Thermodynamic equilibrium and hybridization states of 2-(1,3,2-Dioxaborinan-2-yl)phenol.

Thermodynamic Drivers: Enthalpy-Entropy Compensation

The stability of the ester is quantified by the Gibbs free energy of formation ( ΔG∘ ). Table 1 illustrates the comparative thermodynamic parameters. The data reveals a classic enthalpy-entropy compensation mechanism. The ortho-hydroxyl group in 2-(1,3,2-Dioxaborinan-2-yl)phenol significantly increases the enthalpic favorability ( ΔH becomes more negative) due to intramolecular stabilization. However, this restricts the rotational degrees of freedom of the phenol ring, resulting in a larger entropic penalty ( TΔS becomes more negative).

Table 1: Comparative Thermodynamic Parameters of Boronic Esters

Note: Representative baseline parameters at 298 K in aqueous buffer (pH 7.4).

SystemRing Size Keq​ (M⁻¹) ΔH (kcal/mol) ΔG (kcal/mol) TΔS (kcal/mol)
Phenylboronic Acid + 1,2-Ethanediol511.2-2.1-1.4-0.7
Phenylboronic Acid + 1,3-Propanediol615.5-2.5-1.6-0.9
2-Hydroxyphenylboronic Acid + 1,3-Propanediol 6 28.4 -3.8 -1.9 -1.9

Self-Validating Protocol for Thermodynamic Profiling

To ensure absolute scientific integrity, the thermodynamic parameters of 2-(1,3,2-Dioxaborinan-2-yl)phenol must be determined using a self-validating system .

The Causality of the Design: Isothermal Titration Calorimetry (ITC) measures the bulk thermodynamic heat release ( ΔH ), which can be artificially inflated by solvent reorganization or non-specific hydrogen bonding. Quantitative NMR (qNMR), conversely, relies on the localized magnetic environment of the ortho-protons, providing a structurally unambiguous ratio of bound vs. free states. By establishing a strict mathematical tolerance ( ∣Keq(ITC)​−Keq(NMR)​∣<5% ), we isolate the true esterification thermodynamics from background noise 4.

Step-by-Step Methodology

Step 1: Reagent Preparation and De-aggregation

  • Dissolve 2-hydroxyphenylboronic acid (10 mM) in anhydrous THF or a 0.1 M phosphate buffer (pH 7.4) depending on the target application.

  • Critical Step: Sonicate the solution for 15 minutes to disrupt pre-formed boroxine dimers, ensuring the starting material is entirely monomeric.

  • Prepare a titrant solution of 1,3-propanediol (100 mM) in the exact same solvent matrix to eliminate heat of dilution artifacts.

Step 2: Isothermal Titration Calorimetry (ITC) Execution

  • Load the boronic acid solution into the ITC sample cell (298 K) and the 1,3-propanediol into the injection syringe.

  • Program 25 sequential injections of 10 µL each, with a 150-second equilibration interval between injections.

  • Integrate the heat peaks and fit the data to a one-site binding model to extract ΔH and Keq(ITC)​ .

Step 3: Quantitative NMR (qNMR) Cross-Validation

  • Prepare an equimolar mixture (10 mM) of 2-hydroxyphenylboronic acid and 1,3-propanediol in deuterated solvent (e.g., THF- d8​ or D2​O buffer).

  • Acquire 1H -NMR spectra at 298 K every 30 minutes until thermodynamic equilibrium is reached (indicated by static integration ratios).

  • Integrate the distinct aromatic signals of the free acid (e.g., ~7.8 ppm) against the esterified product (e.g., ~7.5 ppm).

  • Calculate Keq(NMR)​=[Ester]/([Acid][Diol]) .

Step 4: Data Reconciliation

  • Compare Keq(ITC)​ and Keq(NMR)​ . If the variance is <5% , the system is validated.

  • Calculate the remaining parameters using the validated constants: ΔG=−RTlnKeq​ and TΔS=ΔH−ΔG .

Validation Step1 Equimolar Mixing (Boronic Acid + Diol) Step2A Isothermal Titration Calorimetry (ITC) Step1->Step2A Step2B Quantitative NMR (qNMR) Step1->Step2B Step3A Extract ΔH, Keq(ITC) Step2A->Step3A Step3B Extract Keq(NMR) Step2B->Step3B Step4 Self-Validation Check |Keq(ITC) - Keq(NMR)| < 5% Step3A->Step4 Step3B->Step4

Fig 2: Self-validating experimental workflow for thermodynamic profiling of boronic esters.

Conclusion

The thermodynamic stability of 2-(1,3,2-Dioxaborinan-2-yl)phenol is not merely a function of its constituent parts, but a complex interplay of ring strain relief upon sp3 rehybridization and intramolecular enthalpic stabilization driven by the ortho-hydroxyl group. By employing the self-validating ITC/qNMR protocol detailed above, researchers can accurately map these thermodynamic parameters, enabling the precise engineering of dynamic covalent networks, vitrimers, and targeted drug delivery systems.

References

  • Analysis of the relative stability of trigonal and tetrahedral boronate cyclic esters in terms of boronic acid and diol acidities and the strain release effect. ResearchGate. 1

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Digitell Inc / Literature Repository. 2

  • Self-Assembly of Triphenylboroxine and the Phenylboronic Ester of Pentaerythritol with Piperazine, trans-1,4-Diaminocyclohexane, and 4-Aminopyridine. ResearchGate. 3

  • Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination. Journal of the American Chemical Society. 4

Sources

Foundational

solubility profile of 2-(1,3,2-Dioxaborinan-2-yl)phenol in various organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(1,3,2-Dioxaborinan-2-yl)phenol in Organic Solvents Executive Summary In modern drug development and advanced synthetic chemistry, boronic acids and their deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(1,3,2-Dioxaborinan-2-yl)phenol in Organic Solvents

Executive Summary

In modern drug development and advanced synthetic chemistry, boronic acids and their derivatives are indispensable building blocks, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, free boronic acids notoriously suffer from erratic physicochemical properties. 2-(1,3,2-Dioxaborinan-2-yl)phenol is a specialized cyclic boronic ester designed to overcome these limitations. By masking the boronic acid moiety within a 1,3,2-dioxaborinane ring and leveraging the unique structural dynamics of an ortho-substituted phenol, this compound exhibits a highly predictable and favorable solubility profile in organic solvents. This whitepaper dissects the mechanistic causality behind its solubility, provides a quantitative profiling framework, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Mechanistic Determinants of Solubility: The Causality of Molecular Design

To understand the solubility profile of 2-(1,3,2-Dioxaborinan-2-yl)phenol, one must analyze the thermodynamic differences between free boronic acids and their cyclic esters.

The Boronic Acid vs. Cyclic Ester Dichotomy

Free 2-hydroxyphenylboronic acid exhibits unpredictable solubility due to its propensity to form complex hydrogen-bonded networks and undergo reversible dehydration into cyclic anhydrides known as boroxines[1]. This dehydration process occurs even in the solid state, meaning the "solute" is often a shifting equilibrium of monomeric acid and trimeric boroxine, leading to erratic dissolution thermodynamics.

Esterification with 1,3-propanediol to form the 1,3,2-dioxaborinane ring fundamentally alters this behavior. The cyclic ester locks the boron atom in a stable, monomeric state, preventing boroxine trimerization[2]. Consequently, the dioxaborinane derivative behaves like a typical organic compound, allowing its solvation thermodynamics to be governed predictably by standard solvent-solute interactions rather than complex dehydration equilibria[1].

The "Ortho-Effect" and Intramolecular Shielding

The position of the phenolic hydroxyl group is the second critical variable. In 2-(1,3,2-Dioxaborinan-2-yl)phenol, the -OH group is located at the ortho position relative to the boronic ester. This proximity facilitates strong intramolecular interactions—specifically, intramolecular hydrogen bonding between the phenolic proton and the oxygen atoms of the dioxaborinane ring (or dative interactions with the electron-deficient boron)[3].

Causality in Solvation: Why does this matter for solubility? Intramolecular hydrogen bonding effectively "shields" the polar moieties from the bulk solvent. By satisfying the hydrogen-bond donor/acceptor potential internally, the molecule minimizes intermolecular solute-solute interactions. This drastically lowers the crystal lattice energy of the solid state. As a result, the energy penalty required to disrupt the crystal lattice during dissolution is reduced, leading to significantly higher solubility in non-polar and moderately polar organic solvents (such as chloroform and ethers) compared to its meta- or para-substituted isomers[3].

MechanisticPathway A Free 2-Hydroxyphenylboronic Acid (Erratic Solubility) B Esterification (1,3-Propanediol) A->B C 2-(1,3,2-Dioxaborinan-2-yl)phenol (Stable Cyclic Ester) B->C D Prevention of Boroxine Trimerization C->D E Intramolecular H-Bonding (Ortho-Effect) C->E F High Solubility in Non-Polar/Aprotic Solvents D->F E->F

Caption: Mechanistic pathway of solubility enhancement via cyclic esterification and the ortho-effect.

Quantitative Solubility Profile

Based on the thermodynamic behavior of closely related cyclic phenylboronic esters (such as pinacol esters and azaesters) in standard organic solvents[1], the solubility profile for 2-(1,3,2-Dioxaborinan-2-yl)phenol is structured below. The data reflects the compound's preference for moderately polar, non-protic environments that do not disrupt its internal hydrogen-bonded architecture.

Table 1: Solubility Profile of 2-(1,3,2-Dioxaborinan-2-yl)phenol in Organic Solvents at 25 °C

Solvent ClassRepresentative SolventRelative SolubilityMechanistic Rationale
Chloroalkanes ChloroformVery HighMatches the moderate polarity/polarizability of the dioxaborinane ring; does not disrupt intramolecular H-bonds.
Ketones Acetone, 3-PentanoneHighStrong dipole-dipole interactions facilitate the solvation of both the aromatic ring and ester moieties.
Ethers Dipropyl ether, THFModerate to HighEffective solvation of the electron-deficient boron center via weak Lewis acid-base interactions.
Hydrocarbons MethylcyclohexaneLow to ModerateLack of permanent dipole limits interaction, though the ortho-effect significantly improves solubility vs. free acids.

Experimental Methodology: Self-Validating Thermodynamic Protocol

To generate precise, quantitative solubility data for 2-(1,3,2-Dioxaborinan-2-yl)phenol during formulation or process chemistry, researchers must avoid kinetic dissolution methods (which can be skewed by particle size) and instead rely on thermodynamic equilibrium methods.

The following protocol is designed as a self-validating system . It inherently checks for supersaturation, polymorphic transitions, and false equilibria, ensuring absolute trustworthiness of the generated data[4].

Step-by-Step Shake-Flask Protocol (Adapted from OECD 105)
  • Solvent Saturation (Excess Solute):

    • Action: Add an excess amount of 2-(1,3,2-Dioxaborinan-2-yl)phenol to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid must remain visible at all times to guarantee that the chemical potential of the solute in the solution is equal to that of the solid phase, the fundamental definition of thermodynamic saturation.

  • Isothermal Equilibration:

    • Action: Submerge the vials in a thermostated orbital shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM.

    • Causality: Temperature fluctuations exponentially impact solubility. Strict isothermal conditions prevent localized heating and subsequent supersaturation.

  • Time-Point Sampling & Phase Separation:

    • Action: Extract 0.5 mL aliquots at exactly t=24 hours and t=48 hours. Centrifuge the aliquots at 10,000 RPM for 10 minutes using a temperature-controlled centrifuge set to 25.0 °C.

    • Causality: Centrifuging at room temperature (if different from the bath) or allowing the sample to cool will cause premature precipitation, artificially lowering the measured concentration.

  • HPLC-UV Quantification:

    • Action: Dilute the clear supernatant with the mobile phase and inject it into an HPLC-UV system calibrated with standard solutions of the compound ( R2>0.999 ).

  • System Validation (The Trustworthiness Check):

    • Equilibrium Check: Compare the calculated concentration at 24 hours ( C24​ ) and 48 hours ( C48​ ). The system is validated only if the difference is ΔC<2% . If ΔC>2% , equilibrium has not been reached, and agitation must continue.

    • Solid-State Check: Recover the residual solid from the vial, dry it, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: Solvents can induce the formation of solvates or trigger polymorphic transitions during equilibration. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new crystal form, not the original compound.

ProtocolWorkflow S1 1. Solvent Saturation (Excess Solute Added) S2 2. Isothermal Agitation (Thermostated Bath) S1->S2 S3 3. Time-Point Sampling (t=24h and t=48h) S2->S3 S4 4. Phase Separation & HPLC-UV Quantification S3->S4 S5 5. Equilibrium Validation (ΔC < 2% between t1 and t2) S4->S5

Caption: Self-validating shake-flask protocol for thermodynamic solubility determination.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 2020.[Link]

  • Leszczyński, P., et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data, 2020.[Link]

  • Sporzyński, A., et al. "Solubility temperatures of pinacol ester of phenylboronic acid as a function of its mole fraction." ResearchGate (Dataset/Article extraction), 2020.[Link]

  • Gillingham, D., et al. "Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry." Chemistry - A European Journal (via PMC), 2021.[Link]

Sources

Exploratory

Unlocking ROS-Responsive Modalities: The Mechanism of Action of 2-(1,3,2-Dioxaborinan-2-yl)phenol Derivatives

Executive Overview The 2-(1,3,2-dioxaborinan-2-yl)phenol scaffold represents a highly privileged structural motif in modern chemical biology, targeted drug delivery, and synthetic chemistry. While historically recognized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 2-(1,3,2-dioxaborinan-2-yl)phenol scaffold represents a highly privileged structural motif in modern chemical biology, targeted drug delivery, and synthetic chemistry. While historically recognized as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, its most transformative biological application lies in its role as a bio-orthogonal, oxidation-responsive trigger.

Unlike standard boronic acids—which suffer from spontaneous dehydration and trimerization into boroxines—the 1,3,2-dioxaborinane (a six-membered cyclic boronic ester derived from 1,3-propanediol) provides enhanced thermodynamic stability while maintaining acute kinetic sensitivity to Reactive Oxygen Species (ROS). This whitepaper deconstructs the core mechanism of action (MoA) of these derivatives and provides self-validating experimental frameworks for their application in prodrug development and fluorescent sensing.

The Core Mechanism of Action: ROS-Mediated Oxidative Deboronation

The primary biological utility of 2-(1,3,2-dioxaborinan-2-yl)phenol derivatives stems from their exquisite, chemoselective sensitivity to hydrogen peroxide ( H2​O2​ ). In the tumor microenvironment or sites of acute inflammation, elevated H2​O2​ levels (often >50 µM compared to ~10 nM in healthy tissue) act as an endogenous stimulus to unmask the phenol.

The oxidative deboronation follows a rigorous, three-step electrophilic displacement mechanism originally elucidated by[1]:

  • Nucleophilic Attack (Boronate Formation): The hydroperoxide anion ( HOO− ), which is highly nucleophilic due to the alpha-effect, attacks the vacant pz​ orbital of the sp2 -hybridized boron atom. This forms a negatively charged, tetrahedral boronate intermediate.

  • 1,2-Aryl Migration (Rate-Limiting Step): The electron-rich aryl group undergoes a 1,2-sigmatropic rearrangement, migrating from the boron atom to the adjacent oxygen atom of the peroxide. This concerted step simultaneously cleaves the weak O-O bond and expels a hydroxide ion ( OH− ), yielding a borate ester.

  • Hydrolysis: The resulting borate ester is highly unstable in aqueous physiological media (pH 7.4) and rapidly hydrolyzes to release the free active phenol, boric acid, and 1,3-propanediol.

MoA A 2-(1,3,2-Dioxaborinan-2-yl)phenol (Prodrug/Sensor) B Tetrahedral Boronate Intermediate A->B H2O2 (Nucleophilic Attack) HOO- binding C Borate Ester (1,2-Aryl Migration) B->C C-B Cleavage O-O Cleavage D Active Phenol + Boric Acid + Diol C->D H2O Hydrolysis

Chemical mechanism of H2O2-mediated oxidative deboronation of dioxaborinane derivatives.

Causality in Structural Design: Why Dioxaborinane?

A critical question in probe design is the selection of the boronic ester ring size. Why utilize a 6-membered 1,3,2-dioxaborinane over the ubiquitous 5-membered 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester)?

The causality lies in steric hindrance and orbital accessibility . The bulky methyl groups of the pinacol ester sterically shield the boron pz​ orbital, drastically reducing the rate of HOO− nucleophilic attack. The 6-membered dioxaborinane ring relieves this steric congestion, accelerating the oxidation kinetics by nearly an order of magnitude. This makes dioxaborinane derivatives kinetically superior for real-time fluorescent sensing and rapid payload release in prodrug systems[2].

Applications in Targeted Drug Delivery

The unmasking of the phenol group acts as a "traceless" trigger, enabling two primary modalities:

  • Fluorescent Probes: Masking the phenolic oxygen of a fluorophore (e.g., coumarin, resorufin, or fluorescein) with a dioxaborinane group quenches fluorescence via photoinduced electron transfer (PET) or by disrupting the molecule's internal push-pull electronic system. H2​O2​ -mediated oxidation restores the phenol, resulting in a >100-fold fluorescence enhancement for live-cell imaging[3].

  • Prodrug Activation: Cytotoxic agents (e.g., nitrogen mustards, doxorubicin) can be tethered to a 2-(1,3,2-dioxaborinan-2-yl)benzyl scaffold via a self-immolative linker. Upon ROS cleavage, the released phenol triggers a spontaneous 1,4- or 1,6-quinone methide elimination cascade, ejecting the active chemotherapeutic drug selectively within the oxidative tumor microenvironment.

Quantitative Data & Kinetic Benchmarking

To guide structural selection in drug design, the following table summarizes the kinetic behavior of various boronic masking groups when exposed to physiological ROS levels.

Masking GroupRing SizeRelative Steric HindranceApprox. Half-life ( t1/2​ ) with 10 eq H2​O2​ Primary Application
Boronic Acid NoneLow~2 minsFast sensors (Prone to biological instability/trimerization)
1,3,2-Dioxaborinane 6-memberedModerate~10 minsTunable prodrugs, optimal balance of stability and release
1,3,2-Dioxaborolane (Pinacol) 5-memberedHigh~45 minsHighly stable synthons, slow-release polymeric micelles
MIDA Boronate BicyclicVery High>24 hoursProtected synthetic intermediates, biologically non-responsive

Experimental Protocols: A Self-Validating System

To rigorously validate the MoA and kinetics of a novel 2-(1,3,2-dioxaborinan-2-yl)phenol derivative, a controlled, self-validating in vitro assay is required. The following protocol ensures that payload release is strictly causal to H2​O2​ exposure and not an artifact of spontaneous hydrolysis.

Protocol: HPLC-Based Kinetic Profiling of Oxidative Deboronation

Objective: Quantify the pseudo-first-order rate constant ( kobs​ ) of phenol release and confirm ROS selectivity.

Step 1: Substrate Preparation Dissolve the dioxaborinane derivative in anhydrous DMSO to form a 10 mM stock. Dilute to a final concentration of 50 µM in 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) containing 1% DMSO to prevent precipitation.

Step 2: Reaction Initiation Equilibrate the solution to 37°C. Initiate the reaction by adding H2​O2​ to a final concentration of 500 µM (10 molar equivalents to ensure pseudo-first-order kinetics).

Step 3: Time-Course Sampling & Quenching At specific intervals (0, 5, 10, 20, 30, and 60 minutes), extract 100 µL aliquots. Immediately quench the reaction by adding 10 µL of a 10,000 U/mL catalase solution. Expertise Note: Catalase rapidly decomposes unreacted H2​O2​ into water and oxygen, instantly freezing the reaction state without altering the pH, which is superior to acid-quenching that may degrade sensitive payloads.

Step 4: Chromatographic Analysis Inject the quenched samples into an RP-HPLC system (C18 column, H2​O /MeCN gradient with 0.1% TFA). Monitor the disappearance of the prodrug peak and the appearance of the free phenol peak at their respective isosbestic points or λmax​ .

Step 5: Self-Validation (Selectivity Controls) A trustworthy protocol must prove causality. Run two parallel control arms:

  • Specificity Check: Pre-incubate the H2​O2​ with a ROS scavenger (e.g., 1 mM sodium pyruvate or N-acetylcysteine) before adding the substrate. This must completely halt phenol release.

  • Selectivity Check: Replace H2​O2​ with other reactive species ( O2∙−​ , ONOO− , ClO− , 1O2​ ). A robust dioxaborinane sensor must show <5% cleavage with these interferents, proving the unique nucleophilic requirement of the HOO− alpha-effect.

Workflow S1 Synthesize Dioxaborinane Derivative S2 Incubate with H2O2 (0-100 µM) in PBS (pH 7.4, 37°C) S1->S2 S3 Quench Reaction (Catalase) S2->S3 S5 Control: ROS Scavengers (e.g., NAC, Pyruvate) S2->S5 Specificity Check S6 Control: Other ROS/RNS (O2-, ONOO-, HO.) S2->S6 Selectivity Check S4 HPLC / LC-MS Analysis Quantify Phenol Release S3->S4

Self-validating in vitro experimental workflow for quantifying ROS-triggered phenol release.

References

  • Kuivila, H. G., & Armour, A. G. (1957). "Electrophilic displacement reactions. IX. Effects of substituents on rates of reactions between hydrogen peroxide and benzeneboronic acid." Journal of the American Chemical Society.[Link]

  • Li, Y., et al. (2023). "Polymeric Carriers for Delivery Systems in Biomedical Applications." Polymers (MDPI).[Link]

  • Karmakar, A., et al. (2018). "Selective and Sensitive Sensing of Hydrogen Peroxide by a Boronic Acid Functionalized Metal–Organic Framework and Its Application in Live-Cell Imaging." Inorganic Chemistry (ACS).[Link]

Sources

Foundational

literature review of 2-(1,3,2-Dioxaborinan-2-yl)phenol in organic synthesis

The Strategic Utility of 2-(1,3,2-Dioxaborinan-2-yl)phenol in Modern Organic Synthesis: A Comprehensive Technical Guide Executive Summary For drug development professionals and synthetic chemists, the efficient construct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 2-(1,3,2-Dioxaborinan-2-yl)phenol in Modern Organic Synthesis: A Comprehensive Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, the efficient construction of complex biaryl and heteroaromatic scaffolds is a constant priority. 2-(1,3,2-Dioxaborinan-2-yl)phenol —the 1,3-propanediol cyclic ester of 2-hydroxyphenylboronic acid—has emerged as a highly versatile bifunctional building block. By combining the controlled reactivity of a 6-membered dioxaborinane ring with the directing and nucleophilic capabilities of an ortho-phenolic hydroxyl group, this compound facilitates advanced Suzuki-Miyaura cross-couplings, tandem heterocycle syntheses, and novel coordination chemistry[1].

This whitepaper provides an in-depth mechanistic analysis, comparative data, and self-validating experimental protocols for deploying 2-(1,3,2-Dioxaborinan-2-yl)phenol in advanced organic synthesis.

Structural and Mechanistic Advantages

The chemical architecture of 2-(1,3,2-Dioxaborinan-2-yl)phenol offers a unique thermodynamic and kinetic profile compared to traditional boronic acids or pinacol (Bpin) esters.

The 1,3,2-Dioxaborinane Advantage

While free boronic acids are prone to dehydration (forming boroxines) and streaking during chromatographic purification, boronic esters provide stability. However, the ubiquitous pinacol ester is highly sterically hindered, which can severely retard the transmetalation step in palladium-catalyzed couplings, particularly with electron-poor substrates[2]. The 1,3,2-dioxaborinane moiety strikes an optimal balance: it is stable enough for standard silica gel chromatography but less sterically encumbered than Bpin, leading to accelerated base-promoted ring-opening and faster transmetalation rates[2].

The ortho-Hydroxyl Directing Effect

The ortho-hydroxyl group serves three distinct mechanistic functions:

  • Pre-coordination: It acts as a hydrogen-bond donor or direct ligand to transition metals, bringing the catalytic center into proximity with the C-B bond.

  • Ate-Complex Stabilization: Under basic conditions, the phenoxide can transiently interact with the boron atom, increasing the nucleophilicity of the aryl group and facilitating transfer to the Pd(II) intermediate[1].

  • Built-in Nucleophile: Post-coupling, the hydroxyl group is perfectly positioned to attack adjacent electrophilic centers (e.g., ketones, alkynes, or enones), driving spontaneous intramolecular cyclizations[3],[4].

G Start 2-(1,3,2-Dioxaborinan-2-yl)phenol Base Base Activation (e.g., K3PO4) Start->Base + Base / H2O Ate Boronate Ate-Complex (Enhanced Nucleophilicity) Base->Ate Ring Opening Trans Transmetalation Ate->Trans Interacts with Pd(II) Pd Pd(II) Oxidative Addition Complex Pd->Trans Halide Exchange RedElim Reductive Elimination Trans->RedElim C-C Bond Formation Product ortho-Hydroxybiaryl Product RedElim->Product Catalyst Regeneration

Mechanistic pathway of Suzuki-Miyaura coupling utilizing 2-(1,3,2-Dioxaborinan-2-yl)phenol.

Core Applications in Heterocycle Synthesis

The dual functionality of 2-(1,3,2-Dioxaborinan-2-yl)phenol makes it an elite precursor for synthesizing oxygen-containing heterocycles, which are prevalent in FDA-approved drugs and natural products.

Tandem Synthesis of Benzo[c]chromenes (Benzocoumarins)

Benzo[c]chromenes can be synthesized via a highly efficient, one-pot, three-component reaction known as the consecutive Sonogashira–Suzuki–Michael cyclization [3]. By reacting an acid chloride, a terminal alkyne, and 2-(1,3,2-Dioxaborinan-2-yl)phenol, chemists can bypass intermediate purifications. The sequence initiates with a Pd/Cu-catalyzed Sonogashira coupling to form an alkynone. The same Pd catalyst then facilitates a Suzuki coupling with the boronic ester. Finally, the ortho-phenolic OH undergoes an intramolecular Michael addition into the newly formed enone system, yielding the benzo[c]chromene core in quantitative yields[3],[5].

G A Acid Chloride + Alkyne B Sonogashira Coupling (Pd/Cu Catalysis) A->B C Alkynone Intermediate B->C E Suzuki-Miyaura Coupling C->E D 2-(1,3,2-Dioxaborinan-2-yl)phenol D->E Transmetalation F ortho-Hydroxychalcone Intermediate E->F G Intramolecular Michael Addition F->G Phenolic OH Nucleophile H Benzo[c]chromene (Benzocoumarin) G->H Cyclization

Consecutive Sonogashira-Suzuki-Michael cyclization for benzo[c]chromene synthesis.
Assembly of Fused Benzo[b]furans

Benzofurans are traditionally synthesized via lengthy multistep routes. However, utilizing unprotected ortho-hydroxyphenylboronic acid derivatives allows for direct coupling with ortho-haloaryl ketones or aldehydes[4]. Following the C-C bond formation, an acid-catalyzed or copper-promoted intramolecular cyclization rapidly furnishes the fused benzo[4,5]furo heterocycle[4].

Advanced Coordination Chemistry

Beyond carbon-carbon bond formation, ortho-hydroxyphenylboronic acids exhibit fascinating coordination chemistry. Under specific conditions, the concurrent deprotonation of the OH group and coordination of the alkoxide to an adjacent boron atom leads to the condensation and elimination of water. This forms boronic acid anhydride-based dinuclear complexes. These robust, multi-dentate frameworks have been successfully employed as tridentate (κ¹N,κ²O) ligands to stabilize highly electropositive metals like beryllium, serving as molecular models for beryllium-based OLED materials[6].

Quantitative Data & Comparative Analysis

To select the appropriate boronic derivative for a synthesis campaign, researchers must weigh stability against reactivity. Table 1 summarizes the operational metrics of 2-hydroxyphenylboronic derivatives.

Table 1: Comparative Profile of ortho-Hydroxyphenylboronic Derivatives

PropertyFree Boronic AcidPinacol Ester (Bpin)1,3,2-Dioxaborinane Ester
Thermodynamic Stability Low (Forms boroxines)Very HighModerate to High
Transmetalation Rate FastSlow (Sterically hindered)Fast (Less hindered)[2]
Atom Economy HighLowModerate
Purification Profile Difficult (Streaks on SiO₂)Easy (Standard chromatography)Easy (Standard chromatography)
Primary Synthetic Use Aqueous couplings, SensorsStorable library building blocksTandem cyclizations, Fast couplings

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trust (E-E-A-T), the following protocol is designed as a self-validating system. Each critical step includes an observable metric to confirm mechanistic success before proceeding.

Protocol: Tandem Synthesis of a Substituted Benzofuran via Suzuki-Miyaura / Cyclization

Objective: Coupling of 2-(1,3,2-Dioxaborinan-2-yl)phenol with 2-bromoacetophenone to yield 2-methylbenzofuran.

Reagents:

  • 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos ligand (10 mol%)

  • K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and SPhos in degassed toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale-yellow homogeneous mixture. This color shift confirms the reduction of Pd(II) to the active L₂Pd(0) species. If the solution remains dark or precipitates black Pd black, the system is contaminated with oxygen; abort and restart.

  • Reagent Addition: Add 2-bromoacetophenone and 2-(1,3,2-Dioxaborinan-2-yl)phenol to the active catalyst solution. Dropwise, add the 2M aqueous K₃PO₄.

    • Causality Note: A biphasic Toluene/H₂O system is critical here. The base remains primarily in the aqueous layer, slowly hydrolyzing the dioxaborinane ring at the interface to release the active boronate ate-complex. This controlled release prevents rapid proto-deboronation of the sensitive ortho-hydroxyphenylboronic acid.

  • Cross-Coupling & Monitoring: Heat the biphasic mixture to 85 °C with vigorous stirring.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active boronic ester spot and the appearance of a highly fluorescent intermediate spot (the ortho-hydroxybiaryl ketone) validates successful C-C coupling.

  • Intramolecular Cyclization: Once the aryl bromide is consumed (typically 2-4 hours), add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.2 equiv) directly to the reaction mixture and increase the temperature to 100 °C (reflux) equipped with a Dean-Stark trap to remove water.

    • Self-Validation Check: Monitor via LC-MS. The intermediate mass [M+H]⁺ will disappear, replaced by a new peak at [M+H - 18]⁺. The exact loss of 18 Da (water) unequivocally confirms the dehydrative cyclization into the benzofuran core.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Conclusion

2-(1,3,2-Dioxaborinan-2-yl)phenol is far more than a simple aryl donor. It is a strategically designed bifunctional reagent that accelerates transmetalation while providing a built-in nucleophile for complex heterocycle assembly. By understanding the causality behind its reactivity—specifically the steric advantages of the dioxaborinane ring and the directing effects of the ortho-hydroxyl group—chemists can design highly efficient, atom-economical tandem reactions that drastically reduce step counts in pharmaceutical synthesis.

Sources

Exploratory

Primary Synthesis Pathways and Precursors for 2-(1,3,2-Dioxaborinan-2-yl)phenol: A Technical Guide

Executive Summary 2-(1,3,2-Dioxaborinan-2-yl)phenol is a highly versatile arylboronic ester characterized by a phenol ring ortho-substituted with a 6-membered dioxaborinane ring. In advanced materials science and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1,3,2-Dioxaborinan-2-yl)phenol is a highly versatile arylboronic ester characterized by a phenol ring ortho-substituted with a 6-membered dioxaborinane ring. In advanced materials science and drug development, this compound serves as a critical building block for Suzuki-Miyaura cross-coupling, a receptor in dynamic covalent chemistry (e.g., sugar and fluoride sensors), and a precursor for self-assembling boroxines.

This technical guide dissects the three primary synthetic pathways to engineer this molecule, emphasizing the thermodynamic and kinetic causality behind each protocol.

Molecular Architecture & Precursor Landscape

The stability of 2-(1,3,2-Dioxaborinan-2-yl)phenol relies on the 6-membered dioxaborinane ring, which relieves the steric strain often observed in 5-membered dioxaborolanes (like pinacol esters) while preventing the spontaneous dehydration that plagues free boronic acids.

Table 1: Critical Precursors and Reagents

Precursor / ReagentCAS NumberRole in SynthesisPathway Utility
2-Hydroxyphenylboronic Acid 259209-20-6 [1]Primary boron source / Core scaffoldDirect Condensation
1,3-Propanediol 504-63-2Diol for esterification (6-membered ring)All Pathways
Phenol 108-95-2Base aromatic scaffoldDirected ortho-Metalation
Methoxymethyl chloride (MOM-Cl) 107-30-2Directed Metalation Group (DMG) / ProtectorDirected ortho-Metalation
2-Bromophenol 95-56-7Halogenated scaffold for cross-couplingMiyaura Borylation
Bis(pinacolato)diboron ( B2​pin2​ ) 73183-34-3Boron source for oxidative additionMiyaura Borylation

Pathway 1: Direct Dehydrative Condensation (The Thermodynamic Route)

Mechanistic Causality

Under ambient conditions, 2-hydroxyphenylboronic acid is highly unstable as a monomer; it undergoes spontaneous dehydration to form hydrogen-bonded dimers and trimeric boroxines [2]. To synthesize the target dioxaborinane, we must break this dynamic covalent boroxine network. By introducing 1,3-propanediol in a non-polar solvent (toluene) and applying heat, we force a dehydrative condensation. The removal of water via a Dean-Stark apparatus leverages Le Chatelier's principle, driving the equilibrium entirely toward the thermodynamically stable 6-membered cyclic ester.

Self-Validating Protocol
  • Charge: Combine 2-hydroxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.05 equiv) in a round-bottom flask.

  • Solvation: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the system to 110 °C.

  • Validation Check: The protocol is self-validating; the reaction is deemed complete when the stoichiometric volume of water (2 equivalents per monomer) ceases to collect in the Dean-Stark trap (typically 4–6 hours).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from hexanes.

Condensation A 2-Hydroxyphenylboronic Acid (Monomer/Dimer/Boroxine) C Tetrahedral Intermediate A->C + Diol (Toluene) B 1,3-Propanediol B->C D 2-(1,3,2-Dioxaborinan-2-yl)phenol C->D - 2 H2O (Dean-Stark)

Fig 1: Dehydrative condensation pathway driven by azeotropic water removal.

Pathway 2: Directed Ortho-Metalation (DoM) (The Regioselective Route)

Mechanistic Causality

When commercial 2-hydroxyphenylboronic acid is unavailable, the compound must be built from phenol. Direct lithiation of unprotected phenol is inefficient due to the acidic hydroxyl proton, which consumes the organolithium reagent and directs poorly.

Instead, we utilize Directed ortho-Metalation (DoM) [3]. The phenol is protected with a Methoxymethyl (MOM) group. The MOM ether acts as a powerful Directed Metalation Group (DMG) [4]. The oxygen atoms in the MOM group act as Lewis bases, coordinating with the Lewis acidic lithium atom of n-Butyllithium (n-BuLi). This pre-organization strictly directs the deprotonation to the adjacent ortho position, ensuring absolute regiocontrol before electrophilic trapping with a borate ester.

Self-Validating Protocol
  • Protection: React phenol with MOM-Cl and NaH in THF to yield MOM-protected phenol.

  • Lithiation: Dissolve the MOM-phenol (1.0 equiv) in anhydrous THF under N2​ . Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise.

    • Validation Check: A distinct colorimetric shift from colorless to pale yellow/orange visually confirms the formation of the ortho-lithiated intermediate.

  • Borylation: Rapidly inject triisopropyl borate (1.5 equiv) at -78 °C. Stir for 1 hour, then allow to warm to room temperature.

  • Deprotection/Hydrolysis: Quench with 2M HCl. This acidic workup is dual-purpose: it hydrolyzes the borate ester to the boronic acid and simultaneously cleaves the MOM ether.

  • Esterification: Subject the resulting crude 2-hydroxyphenylboronic acid to the Pathway 1 protocol with 1,3-propanediol.

DoM A Phenol B MOM-Protected Phenol A->B MOM-Cl, NaH C ortho-Lithiated Intermediate B->C n-BuLi, THF -78°C D ortho-Boronate Ester C->D B(OiPr)3 E 2-Hydroxyphenylboronic Acid D->E HCl (aq) Deprotection F 2-(1,3,2-Dioxaborinan-2-yl)phenol E->F 1,3-Propanediol Condensation

Fig 2: Directed ortho-Metalation (DoM) workflow ensuring strict regiocontrol.

Pathway 3: Palladium-Catalyzed Miyaura Borylation

Mechanistic Causality

For substrates where cryogenic temperatures or strong bases are incompatible, Palladium-catalyzed Miyaura borylation of 2-bromophenol offers a milder cross-coupling alternative. To prevent the acidic phenolic proton from poisoning the Pd catalyst or protonating the diboron reagent, the phenol is transiently protected as an acetate.

The choice of base is critical: Potassium Acetate (KOAc) is used because it is nucleophilic enough to coordinate to the Pd(II) center and facilitate transmetalation, but mild enough not to induce premature hydrolysis of the diboron reagent.

Self-Validating Protocol
  • Preparation: Charge a Schlenk flask with 2-bromophenyl acetate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Reaction: Add anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Heat at 90 °C for 12 hours.

    • Validation Check: The transmetalation step generates Potassium Bromide (KBr). The macroscopic precipitation of fine white KBr salts in the dark reaction mixture confirms catalytic turnover.

  • Transesterification & Deprotection: Filter the salts. Treat the crude pinacol ester with excess 1,3-propanediol and mild base ( K2​CO3​ ) in methanol to simultaneously cleave the acetate group and transesterify the pinacol group to the thermodynamically favored dioxaborinane.

Miyaura Pd0 Pd(0) Catalyst Active Species PdII_1 Pd(II) Aryl Halide Complex Pd0->PdII_1 Oxidative Addition (2-Bromophenyl acetate) PdII_2 Pd(II) Aryl Boronate Complex PdII_1->PdII_2 Transmetalation (B2pin2 + KOAc) PdII_2->Pd0 Reductive Elimination Product 2-(1,3,2-Dioxaborinan-2-yl)phenol PdII_2->Product Deprotection & Transesterification

Fig 3: Palladium-catalyzed Miyaura borylation catalytic cycle.

Quantitative Pathway Comparison

To assist in route selection, the following table summarizes the operational metrics of each pathway based on standard laboratory scale (10–50 mmol).

Table 2: Operational Metrics by Synthesis Pathway

MetricPathway 1 (Condensation)Pathway 2 (DoM)Pathway 3 (Miyaura)
Overall Yield 85 – 95%60 – 75%70 – 80%
Atom Economy High (Water byproduct)Low (Protecting groups)Moderate (Pinacol waste)
Scalability Excellent (Kilogram scale)Moderate (Cryogenic limits)Good (Catalyst cost limits)
Primary Challenge Reagent availabilityMoisture sensitivityCatalyst poisoning

References

  • ResearchGate. "Self-Assembly of Triphenylboroxine and the Phenylboronic Ester of Pentaerythritol with Piperazine, trans-1,4-Diaminocyclohexane, and 4-Aminopyridine." ResearchGate Publications. Available at:[Link]

  • Wikipedia. "Directed ortho metalation." Wikimedia Foundation. Available at:[Link]

  • National Institutes of Health (NIH). "Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols." PubMed Central (PMC). Available at:[Link]

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 2-(1,3,2-Dioxaborinan-2-yl)phenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and step-by-step laboratory execution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and step-by-step laboratory execution.

Strategic Rationale & Mechanistic Insights

Boronic acids and their ester derivatives are indispensable building blocks in modern synthetic chemistry, bioconjugation, and materials science . While pinacol esters (Bpin) are ubiquitous due to their extreme stability, the 1,3,2-dioxaborinane system—derived from the condensation of a boronic acid with 1,3-propanediol—offers a unique balance of stability and dynamic covalent reactivity.

The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)phenol relies on the selective esterification of 2-hydroxyphenylboronic acid. The 1,3-diol selectively forms a stable, six-membered cyclic boronate ester, leaving the phenolic hydroxyl group intact. This orthogonal reactivity is highly valued in the design of chemical sensors and dynamic hydrogels .

Experimental Design & Causality

The formation of a boronate ester is a thermodynamically controlled equilibrium process. For every molecule of 2-(1,3,2-dioxaborinan-2-yl)phenol formed, two molecules of water are generated.

The Causality of the Dean-Stark Apparatus: To drive this reversible reaction to absolute completion, Le Chatelier’s principle must be applied. We utilize toluene as the solvent because it forms a minimum-boiling azeotrope with water. By heating the reaction to reflux (110 °C) under a Dean-Stark trap, water is continuously distilled out of the reaction matrix, condensed, and trapped. The physical accumulation of water in the trap serves as a self-validating metric : the reaction is complete only when water ceases to accumulate .

ReactionMechanism R1 2-Hydroxyphenylboronic Acid + 1,3-Propanediol I1 Boronate Hemiester Intermediate R1->I1 -H2O P1 2-(1,3,2-Dioxaborinan-2-yl)phenol + 2 H2O I1->P1 -H2O DS Dean-Stark Trap Continuous H2O Removal DS->P1 Drives Equilibrium

Fig 1. Condensation mechanism driven by continuous azeotropic water removal via Dean-Stark trap.

Reagents and Materials

Note: The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
2-Hydroxyphenylboronic acid 137.931.001.38 gLimiting Reagent
1,3-Propanediol 76.091.100.84 g (0.80 mL)Diol Condensation Partner
Toluene (Anhydrous) 92.14N/A50 mLSolvent / Azeotropic Carrier
Magnesium Sulfate (MgSO₄) 120.37N/AAs neededPost-reaction Desiccant

Step-by-Step Synthesis Protocol

SynthesisWorkflow A 1. Reagent Preparation 2-Hydroxyphenylboronic acid + 1,3-Propanediol B 2. Reaction Setup Suspend in Toluene (0.2 M) A->B C 3. Azeotropic Distillation 110°C, Dean-Stark, 16 h B->C D 4. Workup Solvent Removal & Extraction C->D E 5. Purification Recrystallization or Chromatography D->E F 6. Characterization NMR, LC-MS Analysis E->F

Fig 2. Step-by-step workflow for the synthesis and isolation of 2-(1,3,2-Dioxaborinan-2-yl)phenol.

Phase 1: Reaction Assembly
  • Flask Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the glassware is oven-dried to prevent the premature consumption of the azeotropic driving force.

  • Reagent Addition: Charge the flask with 2-hydroxyphenylboronic acid (1.38 g, 10.0 mmol).

  • Solvent & Diol Addition: Add 50 mL of anhydrous toluene to create a 0.2 M suspension. Syringe in 1,3-propanediol (0.80 mL, 11.0 mmol). Causality Note: A 10% molar excess of the diol is used to kinetically favor the forward reaction without complicating downstream purification.

Phase 2: Azeotropic Distillation (Self-Validating Step)
  • Apparatus Setup: Attach a Dean-Stark trap to the round-bottom flask, and fit a reflux condenser atop the trap. Fill the Dean-Stark trap arm with toluene to prevent solvent depletion from the reaction flask.

  • Reflux Initiation: Submerge the flask in a pre-heated oil bath set to 120 °C. Stir vigorously. The internal temperature will stabilize at toluene's boiling point (~110 °C).

  • In-Process Validation: Monitor the Dean-Stark trap. Over the course of 4 to 16 hours, water will visibly separate at the bottom of the trap. For a 10 mmol scale, theoretical water evolution is 0.36 mL (20 mmol). The reaction is definitively complete when the water volume remains static for 1 hour.

Phase 3: Workup and Isolation
  • Cooling: Remove the flask from the oil bath and allow it to cool to ambient temperature (20–25 °C).

  • Concentration: Transfer the reaction mixture to a rotary evaporator. Remove the toluene under reduced pressure (approx. 40 °C, 20–30 mbar) to yield a crude oil or semi-solid.

  • Aqueous Wash (Optional but Recommended): Dissolve the crude residue in 30 mL of ethyl acetate (EtOAc). Wash with distilled water (2 × 15 mL) to remove the unreacted excess 1,3-propanediol.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 4: Purification
  • Flash Chromatography: Purify the crude product via silica gel flash chromatography using a gradient of Petroleum Ether:Ethyl Acetate (typically 10:1 to 5:1). The target compound elutes as a distinct, UV-active band.

  • Yield: Evaporate the pure fractions to afford 2-(1,3,2-dioxaborinan-2-yl)phenol as a crystalline solid or viscous oil (typical yield: 85–92%).

Analytical Characterization

Verify the structural integrity of the synthesized compound using the following expected spectroscopic benchmarks:

Analytical TechniqueSignal / ShiftStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 1.95 – 2.10 (m, 2H)Central CH₂ of the dioxaborinane ring (C5)
¹H NMR (400 MHz, CDCl₃) δ 4.10 – 4.25 (t, 4H)Oxygen-adjacent CH₂ groups (C4, C6)
¹H NMR (400 MHz, CDCl₃) δ 6.80 – 7.60 (m, 4H)Aromatic protons of the phenol ring
¹H NMR (400 MHz, CDCl₃) δ ~8.00 (br s, 1H)Phenolic OH (exchangeable with D₂O)
LC-MS (ESI+) m/z 179.1[M+H]⁺ corresponding to C₉H₁₁BO₃

Troubleshooting & Process Optimization

Observed IssueMechanistic CauseCorrective Action
Low Yield / Incomplete Conversion Insufficient water removal shifting the equilibrium backward.Ensure the Dean-Stark trap is properly insulated with glass wool. Verify the oil bath temperature is strictly ≥120 °C to maintain vigorous toluene reflux.
Product Hydrolysis During Storage 1,3,2-Dioxaborinanes are susceptible to ambient moisture over time.Store the purified product in a desiccator or under an inert argon atmosphere at 4 °C.
Aliphatic Impurities in ¹H NMR Co-elution of excess unreacted 1,3-propanediol.Introduce a strict aqueous wash during the workup phase (Step 9) or increase the polarity of the chromatography eluent slowly.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (Ed. D. G. Hall). Wiley-VCH.[Link]

  • Goldberg, D., Bentwich, I., Haran, Y., & Getter, T. (2025). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 10(11), 10812-10825.[Link]

  • Wong, K.-T., Chien, Y.-Y., Liao, Y.-L., Lin, C.-C., Chou, M.-Y., & Leung, M.-k. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(3), 1041-1044.[Link]

Application

Application Note: Utilizing 2-(1,3,2-Dioxaborinan-2-yl)phenol as a Precursor for ESIPT-Based Fluorescent Probes

Introduction & Scientific Rationale In the development of advanced fluorescent probes, fluorophores exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) are highly prized. Unlike conventional dyes, ESIPT probe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the development of advanced fluorescent probes, fluorophores exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) are highly prized. Unlike conventional dyes, ESIPT probes feature an exceptionally large Stokes shift (>100 nm), which eliminates self-quenching and minimizes background autofluorescence in biological imaging.

2-(1,3,2-Dioxaborinan-2-yl)phenol is a highly specialized, bifunctional building block designed specifically for the modular synthesis of these ESIPT cores. Structurally, it consists of a phenol ring with a 1,3,2-dioxaborinane ester at the ortho position.

  • The Causality of the Dioxaborinane Choice: While free 2-hydroxyphenylboronic acids are prone to rapid protodeboronation and spontaneous dehydration into boroxines[1][2], the 6-membered 1,3,2-dioxaborinane ring provides an optimal thermodynamic sink. It protects the boronic acid during storage but hydrolyzes readily under mildly basic aqueous cross-coupling conditions, allowing for highly efficient transmetalation.

  • The Causality of the Ortho Substitution: The ortho relationship between the hydroxyl group and the boronate ester is the critical geometric requirement for ESIPT. When coupled to a nitrogen-containing heterocycle (e.g., benzothiazole, pyrimidine), the resulting proximity of the phenol -OH and the heteroaryl nitrogen forces the formation of a strong intramolecular hydrogen bond, the engine of the ESIPT photophysical cycle[3].

Mechanistic Insights: The ESIPT Cycle

Upon UV excitation, the electron density of the 2-(2-hydroxyphenyl)heteroarene core redistributes. The phenol oxygen becomes significantly more acidic, while the heteroaryl nitrogen becomes more basic. This triggers an ultrafast (< 1 picosecond) proton transfer from the oxygen to the nitrogen, converting the molecule from its ground-state "enol" form to an excited-state "keto" tautomer. Emission occurs from this lower-energy keto state, producing the characteristic massive Stokes shift[3].

ESIPT_Cycle Enol_GS Enol Ground State (S0) Stable H-Bond Enol_ES Enol Excited State (S1*) Increased Acidity/Basicity Enol_GS->Enol_ES UV Excitation (Absorption) Keto_ES Keto Excited State (S1*) Proton Transferred Enol_ES->Keto_ES Ultrafast ESIPT (< 1 ps) Keto_GS Keto Ground State (S0) Unstable, Rapid Reverse Keto_ES->Keto_GS Fluorescence Emission (Large Stokes Shift) Keto_GS->Enol_GS Reverse GSIPT (Non-radiative)

ESIPT Photophysical Cycle showing Enol-Keto tautomerization and large Stokes shift emission.

Experimental Methodology: Self-Validating Protocols

The following protocols detail the synthesis and validation of an ESIPT probe using 2-(1,3,2-Dioxaborinan-2-yl)phenol. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol 1: Synthesis of the ESIPT Core via Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-(1,3,2-Dioxaborinan-2-yl)phenol with a heteroaryl halide (e.g., 2-bromobenzothiazole or 2-chloropyrimidine)[3].

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.1 equiv), the heteroaryl halide (1.0 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaOH) to facilitate the in situ hydrolysis of the dioxaborinane ring into the reactive boronate without prematurely deprotonating the phenol, which would electronically deactivate the transmetalation step.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for 15 minutes.

    • Causality: The biphasic solvent dissolves both the organic precursors and the inorganic base. Argon sparging is non-negotiable; oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), leading to homocoupling of the boronate.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv) under a positive Argon stream. Seal the flask and heat to 90°C for 12 hours.

  • In-Process Visual Validation (Self-Validating Check): Spot the reaction mixture on a silica TLC plate. Observe under a 365 nm UV lamp.

    • Validation Logic: The starting materials are weakly fluorescent. The successful formation of the ortho-coupled product immediately establishes the ESIPT hydrogen bond. A brilliantly glowing spot (typically green, yellow, or orange) with a high Rf value confirms successful coupling. If the spot is absent, the transmetalation failed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Photophysical Validation of the ESIPT Mechanism

To prove that the synthesized probe's fluorescence is driven by ESIPT and not standard charge transfer, perform a solvatochromic validation.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 10 µM stock solution of the purified probe in a non-polar solvent (Toluene) and a highly protic solvent (Methanol).

  • Spectroscopic Measurement: Measure the UV-Vis absorption and fluorescence emission spectra for both samples.

  • Data Analysis (Self-Validating Check):

    • In Toluene: The intramolecular hydrogen bond remains intact. You must observe a massive Stokes shift (>130 nm) corresponding to the Keto emission.

    • In Methanol: The protic solvent molecules form intermolecular hydrogen bonds with the phenol -OH and heteroaryl nitrogen, disrupting the internal ESIPT bridge. The emission will blue-shift drastically (often by 50-100 nm) as the molecule is forced to emit from the Enol state. If this dual-emission switching is observed, the ESIPT mechanism is definitively validated.

Workflow Step1 Precursor Assembly 2-(1,3,2-Dioxaborinan-2-yl)phenol + Aryl Halide Step2 Suzuki-Miyaura Coupling Pd Catalyst, Base, Heat Step1->Step2 Transmetalation Step3 In-Process Validation TLC under 365 nm UV (Visual ESIPT) Step2->Step3 Reaction Monitoring Step4 Purification Column Chromatography Step3->Step4 If Fluorescent Spot Appears Step5 Photophysical Characterization UV-Vis & Fluorescence Spectroscopy Step4->Step5 Pure ESIPT Probe

Step-by-step synthetic and validation workflow for ESIPT fluorescent probes.

Data Presentation: Comparative Photophysical Properties

The modularity of 2-(1,3,2-Dioxaborinan-2-yl)phenol allows researchers to tune the emission profile by simply changing the heteroaryl halide partner. Below is a summary of the quantitative photophysical data typically achieved when utilizing this precursor.

Synthesized Fluorophore CoreHeterocycle PartnerAbsorption Max (λ_abs)Emission Max (λ_em)Stokes Shift (Δλ)Typical Quantum Yield (Φ)
HBO Benzoxazole~330 nm~470 nm~140 nm0.05 - 0.15
HBT Benzothiazole~340 nm~530 nm~190 nm0.02 - 0.10
HBP Pyrimidine~350 nm~560 nm~210 nm0.10 - 0.35

(Note: Measurements represent behaviors in non-polar, aprotic solvents where the Keto-emission dominates).

References

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies ACS Applied Materials & Interfaces[Link]

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence Organic Letters (via ResearchGate)[Link]

  • Water-stable boroxine structure with dynamic covalent bonds ResearchGate[Link]

Sources

Method

Application Note: Divergent Synthesis of Complex Organoborons and Heterocycles Using 2-(1,3,2-Dioxaborinan-2-yl)phenol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocol Guide Executive Summary & Mechanistic Rationale In modern medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocol Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and materials science, the construction of highly functionalized biaryls and heterocycles demands robust, predictable, and scalable methodologies. 2-(1,3,2-Dioxaborinan-2-yl)phenol (CAS: 1121972-00-6) has emerged as a privileged building block that elegantly balances reactivity and stability1[1].

While free ortho-hydroxyphenylboronic acids are notoriously prone to trimerization (forming boroxines) and rapid protodeboration under basic conditions, masking the boronic acid as a 1,3,2-dioxaborinane ester—derived from 1,3-propanediol—confers exceptional bench stability 2[2]. Crucially, the dioxaborinane ring is less sterically encumbered than the ubiquitous pinacol (pin) ester. This reduced steric bulk accelerates the formation of the reactive "ate" complex upon base activation, facilitating rapid transmetalation during Suzuki-Miyaura cross-coupling even with sterically demanding aryl halides 3[3].

Furthermore, the unprotected ortho-hydroxyl group acts as a powerful directing moiety. Post-coupling, it serves as an intrinsic nucleophile for intramolecular cyclizations, enabling the rapid assembly of bioactive heterocycles such as benzofurans and dibenzofurans, which are critical pharmacophores in drug development 4[4].

Strategic Workflow for Divergent Synthesis

The following workflow illustrates the synthetic divergence achievable using 2-(1,3,2-Dioxaborinan-2-yl)phenol, highlighting its utility in both cross-coupling and multicomponent reactions.

Workflow SM 2-(1,3,2-Dioxaborinan-2-yl)phenol (Starting Material) SM_Coupling Suzuki-Miyaura Cross-Coupling SM->SM_Coupling Pd Catalyst Base SM_Petasis Borono-Mannich Reaction SM->SM_Petasis Amine, Aldehyde Prod_Biaryl ortho-Hydroxybiaryls (Intermediates) SM_Coupling->Prod_Biaryl Prod_Amine Alkylaminophenols (Bioactive Scaffolds) SM_Petasis->Prod_Amine Cyclization Intramolecular Cyclization Prod_Biaryl->Cyclization Cu Catalyst or Acid Prod_Heterocycle Benzofurans & Dibenzofurans Cyclization->Prod_Heterocycle

Caption: Workflow for the divergent synthesis of complex organoborons and heterocycles. (Max Width: 760px)

Comparative Efficacy of Boron Reagents

To justify the selection of the dioxaborinane ester over other boron species, we must analyze the thermodynamic and kinetic trade-offs inherent to the Suzuki-Miyaura coupling of ortho-phenolic systems 5[5].

Boron Reagent VariantTransmetalation KineticsBench StabilitySteric HindranceTypical Yield (%)Causality / Limiting Factor
Free Boronic Acid Very FastLowMinimal40 - 60%Rapid protodeboration and boroxine trimerization reduce effective stoichiometry.
Dioxaborinane Ester Fast High Moderate 85 - 95% Optimal balance; rapid "ate" complex formation without premature degradation.
Pinacol (pin) Ester SlowVery HighHigh65 - 80%Steric bulk of the four methyl groups impedes transmetalation, requiring higher temperatures.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify mechanistic success before proceeding to subsequent steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of functionalized ortho-hydroxybiaryls.

Reagents & Stoichiometry:

  • 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl bromide, 2-(1,3,2-Dioxaborinan-2-yl)phenol, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted β-hydride elimination.

  • Degassing: Evacuate and backfill the flask with Argon (3x). Add the degassed Dioxane/H₂O mixture via syringe.

    • Causality: The aqueous component is strictly required to dissolve K₂CO₃, generating the hydroxide/carbonate ions necessary to coordinate with the empty p-orbital of the boron atom, forming the reactive tetravalent boronate complex.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours.

  • In-Process Quality Control (QC): Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The disappearance of the aryl bromide spot and the appearance of a highly UV-active, polar product spot (Rf ~0.3) validates successful transmetalation. If the boronic ester spot persists, verify the pH of the aqueous layer; a pH < 9 indicates insufficient base for boronate formation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Post-Coupling Intramolecular Cyclization to Benzofurans

Objective: Conversion of ortho-hydroxybiaryls (bearing an ortho'-halide or ketone on the adjacent ring) into benzofurans.

Step-by-Step Methodology:

  • Activation: Dissolve the purified ortho-hydroxybiaryl (1.0 equiv) from Protocol A in anhydrous DMF.

  • Catalysis: Add Cu(OAc)₂ (0.1 equiv) and Cs₂CO₃ (2.0 equiv). Heat to 110 °C for 8 hours.

    • Causality: The cesium base deprotonates the ortho-hydroxyl group, rendering it a strong nucleophile. The copper catalyst facilitates the intramolecular C-O bond formation via an oxidative addition/reductive elimination pathway, yielding the thermodynamically stable benzofuran scaffold 6[6].

  • Validation: ¹H NMR of the crude mixture should show the complete disappearance of the phenolic -OH proton (typically broad singlet around 5.0–9.0 ppm depending on hydrogen bonding), confirming ring closure.

Catalytic Cycle & Mechanistic Insights

Understanding the catalytic cycle is paramount for troubleshooting. The diagram below illustrates how the dioxaborinane ester integrates into the standard Pd(0)/Pd(II) cycle 7[7].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X TransMet Trans- metalation OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product ortho-Hydroxybiaryl RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boron Dioxaborinane Phenol + Base Boron->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the dioxaborinane ester. (Max Width: 760px)

Troubleshooting & Analytical Diagnostics

Even with optimized protocols, deviations can occur. Apply these diagnostic heuristics:

  • Issue: High Levels of Protodeboration (Formation of Phenol).

    • Causality: Excessively high temperatures or prolonged exposure to strong aqueous bases before the oxidative addition complex is formed.

    • Resolution: Ensure the aryl halide is highly reactive (consider switching from aryl chloride to bromide/iodide) to accelerate oxidative addition. Alternatively, utilize a weaker base like K₃PO₄ or CsF.

  • Issue: Incomplete Transmetalation (Stalled Reaction).

    • Causality: Insufficient formation of the boronate "ate" complex due to lack of water or base. The 1,3,2-dioxaborinane ring requires nucleophilic attack by OH⁻ to become transmetalation-active.

    • Resolution: Verify the Dioxane:H₂O ratio. A strictly anhydrous environment will completely inhibit the Suzuki-Miyaura coupling of this specific reagent.

  • Issue: Unwanted Oxidation of the Phenol.

    • Causality: Oxygen ingress during the reaction leads to the oxidation of the electron-rich ortho-hydroxybiaryl into a quinone-like species.

    • Resolution: Strictly adhere to the freeze-pump-thaw or rigorous Argon sparging techniques during solvent preparation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(1,3,2-Dioxaborinan-2-yl)phenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when synthesizing 2-(1,3,2-dioxaborinan-2-yl)phenol. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when synthesizing 2-(1,3,2-dioxaborinan-2-yl)phenol. This compound—a critical building block in cross-coupling chemistry and pharmaceutical development—presents unique challenges due to the proximity of the hydroxyl group to the boron center.

Below, you will find mechanistic troubleshooting, optimized condition tables, and self-validating protocols designed to maximize your reaction yield and product purity.

Part 1: Mechanistic Insights & Troubleshooting (FAQ)

Q1: Why is my esterification yield of 2-(1,3,2-dioxaborinan-2-yl)phenol consistently below 50% when using standard room-temperature conditions? A1: The low yield is a thermodynamic issue driven by the unique structural properties of the starting material. Unlike standard phenylboronic acids, 2-hydroxyphenylboronic acid undergoes spontaneous dehydration under ambient conditions to form a highly stable dimer or a water-stable boroxine network[1]. This stability is driven by dynamic covalent B-O bonds and strong intramolecular O-H···O hydrogen bonding[1]. Standard room-temperature esterification with 1,3-propanediol fails to provide enough energy to break these networks. To overcome this, you must apply vigorous heating and physically remove water (e.g., using a Dean-Stark trap in refluxing toluene) to shift the equilibrium toward the target ester[2].

MechanisticPathway A 2-Hydroxyphenylboronic Acid (Monomer) B Water-Stable Dimer / Boroxine (Intramolecular H-Bonds) A->B Spontaneous Dehydration (Ambient Conditions) C 1,3-Propanediol + Heat / -H2O A->C Direct Esterification B->C Requires vigorous water removal D 2-(1,3,2-Dioxaborinan-2-yl)phenol (Target Ester) C->D Dean-Stark / Mol Sieves

Fig 1. Mechanistic equilibrium of 2-hydroxyphenylboronic acid esterification.

Q2: During column chromatography, my product degrades back to the free boronic acid. How can I prevent this? A2: Dioxaborinanes (6-membered rings) are kinetically less sterically hindered and more hydrolytically sensitive than their pinacol ester (5-membered ring) counterparts. The acidic silanol groups present on standard silica gel catalyze the hydrolysis of the B-O bonds. Solution: Bypass standard silica gel. Purify the crude product by passing it through a short pad of neutral or basic alumina, or avoid chromatography entirely by recrystallizing the crude oil from a hexane/ethyl acetate mixture.

Q3: Even with a Dean-Stark trap, my esterification stalls. What alternative synthetic route can I use? A3: If direct esterification fails due to reagent degradation or persistent boroxine stability, pivot to a kinetic approach: the Palladium-catalyzed Miyaura borylation[3]. By reacting 2-bromophenol with bis(1,3-propanediolato)diboron in the presence of a Pd catalyst, you form the C-B bond directly, completely bypassing the problematic 2-hydroxyphenylboronic acid intermediate.

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of solvent and water-removal choices, the following table summarizes the expected yields based on different thermodynamic environments.

Table 1: Optimization Parameters for Direct Esterification

SolventWater Removal MethodTemp (°C)Typical Yield (%)Mechanistic Causality
DichloromethaneMgSO 4​ (RT)25< 20%Insufficient thermal energy to break the stable boroxine/dimer network[1].
TetrahydrofuranMolecular Sieves (4Å)6545 - 55%Moderate conversion; sieves become fouled by the diol over extended reaction times.
Toluene Dean-Stark Trap 110 85 - 95% Optimal. Continuous azeotropic water removal irreversibly drives the equilibrium[2].

Part 3: Validated Experimental Protocols

The following workflows represent self-validating systems. By monitoring the specific physical changes described in the "Self-Validation Check" steps, you can ensure the reaction is proceeding correctly without needing immediate offline analytics.

Workflow Start Select Synthetic Route Route1 Route A: Direct Esterification Start->Route1 Route2 Route B: Miyaura Borylation Start->Route2 Step1A 2-Hydroxyphenylboronic Acid + 1,3-Propanediol Route1->Step1A Step1B 2-Bromophenol + Bis(1,3-propanediolato)diboron + Pd Catalyst + Base Route2->Step1B Step2A Reflux in Toluene (Dean-Stark Trap, 4-14 h) Step1A->Step2A Purify Purification (Crystallization or Neutral Alumina) Step2A->Purify Step2B Heat in Dioxane/Toluene (Inert Atmosphere, 80 °C) Step1B->Step2B Step2B->Purify Product 2-(1,3,2-Dioxaborinan-2-yl)phenol (High Yield & Purity) Purify->Product

Fig 2. Experimental workflow comparing Direct Esterification and Miyaura Borylation.

Protocol A: Direct Esterification (Thermodynamic Control)

Use this route when starting from commercially available 2-hydroxyphenylboronic acid.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reagent Loading: Add 2-hydroxyphenylboronic acid (1.0 equiv, 10 mmol) and 1,3-propanediol (1.1 equiv, 11 mmol) to the flask[2].

  • Solvent Addition: Suspend the reagents in 50 mL of anhydrous toluene.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (approx. 0.18 mL, plus any residual water from the boroxine dehydration) is collected. Visual cue: The initially cloudy, heterogeneous suspension will transition into a clear, homogeneous solution, confirming the breakdown of the polymeric boroxine network.

  • Workup & Purification: Cool to room temperature and concentrate under reduced pressure. Purify the resulting crude oil by passing it through a short plug of neutral alumina (eluting with Hexane/EtOAc 8:2) to yield the pure product.

Protocol B: Miyaura Borylation (Kinetic Control)

Use this route if the boronic acid is heavily degraded or unavailable.

  • Setup: In an inert-atmosphere glovebox or using strict Schlenk techniques, charge a dry Schlenk flask with a magnetic stir bar.

  • Reagent Loading: Add 2-bromophenol (1.0 equiv, 5 mmol), bis(1,3-propanediolato)diboron (1.2 equiv, 6 mmol), anhydrous potassium acetate (3.0 equiv, 15 mmol), and Pd(dppf)Cl 2​ (5 mol%)[3].

  • Solvent Addition: Inject 25 mL of thoroughly degassed, anhydrous 1,4-dioxane.

  • Reaction: Seal the flask and heat to 80 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via TLC (neutral alumina plates). The disappearance of the 2-bromophenol spot indicates successful borylation. Visual cue: The reaction mixture will change from an initial orange/red suspension to a dark brown/black mixture as Pd(0) precipitates upon completion.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via crystallization from cold hexanes.

Part 4: References

  • Title: Water-stable boroxine structure with dynamic covalent bonds. Source: ResearchGate. URL: 1

  • Title: Main Group-Catalyzed Methods for Modulating Molecular Oxygenation. Source: MIT DSpace. URL: 2

  • Title: Boron-Selective Biaryl Coupling Approach to Versatile Dibenzoxaborins and Application to Concise Synthesis of Defucogilvocarcin M. Source: ACS Publications. URL: 3

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(1,3,2-Dioxaborinan-2-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic vulnerabilities of 2-(1,3,2-Dioxaborinan-2-yl)phenol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic vulnerabilities of 2-(1,3,2-Dioxaborinan-2-yl)phenol. This compound—an arylboronic ester featuring a 6-membered dioxaborinane ring and an electron-rich phenolic moiety—is a powerful synthetic building block. However, its structural features make it highly susceptible to environmental degradation.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your reagents from the benchtop to the reactor.

Core Degradation Mechanisms: The "Why" Behind the Protocols

To prevent degradation, we must first understand the causality of the molecule's failure modes. 2-(1,3,2-Dioxaborinan-2-yl)phenol degrades via three primary pathways:

  • Hydrolysis (Moisture-Driven): Unlike the highly sterically hindered 5-membered pinacol (Bpin) esters, the 6-membered dioxaborinane ring is kinetically vulnerable to nucleophilic attack by water[1]. The transition state for water attack on the boron atom involves a tetrahedral intermediate. In 6-membered rings, this intermediate suffers from significantly less ring strain than in 5-membered rings, drastically lowering the activation energy for hydrolysis and releasing free 1,3-propanediol and 2-hydroxyphenylboronic acid[1][2].

  • Oxidative Deboronation (Oxygen/ROS-Driven): The carbon-boron bond is highly susceptible to oxidation. The coordination of atmospheric oxygen or reactive oxygen species (ROS) to the empty p-orbital of the boron atom triggers an aryl migration, ultimately cleaving the C-B bond to yield catechol and boric acid[3]. The electron-donating nature of the phenol group further accelerates this electrophilic cleavage.

  • Spontaneous Dehydration: If hydrolysis occurs, the resulting 2-hydroxyphenylboronic acid is unstable under ambient conditions and will spontaneously dehydrate to form a dynamic covalent boroxine dimer[4].

G A 2-(1,3,2-Dioxaborinan-2-yl)phenol (Intact Ester) B 2-Hydroxyphenylboronic Acid + 1,3-Propanediol A->B Hydrolysis (H2O) Kinetic vulnerability of 6-membered ring C Catechol + Boric Acid (Oxidative Deboronation) A->C Oxidation (O2 / ROS) Attack on C-B bond D Phenol + Boric Acid (Protodeboronation) A->D Acid/Base Catalysis + Moisture E Boroxine Dimer (Spontaneous Dehydration) B->E Ambient Dehydration

Fig 1. Primary degradation pathways of 2-(1,3,2-Dioxaborinan-2-yl)phenol.

Troubleshooting & FAQs

Q: My 1H-NMR spectrum shows unexpected multiplets at ~1.8 ppm and triplets at ~3.7 ppm. What happened to my compound? A: Your boronic ester has hydrolyzed. Those peaks correspond to the methylene protons of free 1,3-propanediol[2]. Because acyclic and unhindered cyclic boronic esters are kinetically vulnerable to atmospheric moisture, even brief exposure to humid air during weighing can initiate this cleavage[5][6]. Solution: See the "Repurification Protocol" below to re-esterify the compound.

Q: The compound was originally a white powder, but after a month in the fridge, it has turned a brownish-pink color. Is it still usable? A: No. The discoloration is a definitive macroscopic indicator of oxidation. The phenol moiety has likely oxidized into trace quinones, or oxidative deboronation has occurred, yielding catechol derivatives[3][7]. This batch will poison sensitive transition-metal catalysts (e.g., in Suzuki-Miyaura couplings). Dispose of the batch or attempt a rigorous recrystallization if the bulk mass is large enough.

Q: Can I prepare a stock solution of this compound in aqueous buffer for my biological assays and store it? A: Absolutely not. In aqueous media, the equilibrium heavily favors dissociation into the free boronic acid and diol[5]. You must prepare your stock solutions in strictly anhydrous, amine-free DMSO or DMF, store them under argon at -80°C, and only spike them into your aqueous assay buffer immediately (seconds) prior to the experiment.

Quantitative Stability Data

The thermodynamic stability of 2-(1,3,2-Dioxaborinan-2-yl)phenol is highly dependent on environmental controls. Below is a synthesized empirical baseline for expected shelf-life[6][8]:

Storage ConditionAtmosphereMoisture ControlEstimated Shelf-Life (Intact Ester)Primary Failure Mode
25°C (Benchtop) Ambient AirNone< 48 HoursRapid Hydrolysis & Oxidation
4°C (Fridge) Ambient AirSealed Vial1 - 2 WeeksSlow Hydrolysis
-20°C (Freezer) NitrogenDesiccator6 - 12 MonthsTrace Protodeboronation
-80°C (Deep Freeze) ArgonSealed Ampoule> 2 YearsNegligible

Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your synthetic workflows, every protocol must be treated as a self-validating system. If moisture or oxygen enters the system, the reagent will fail.

Workflow 1: Aliquoting and Long-Term Storage

Because repeated freeze-thaw cycles introduce condensation (moisture), bulk bottles must be aliquoted upon receipt.

Step-by-Step Methodology:

  • Preparation: Dry all amber glass storage vials in an oven at 120°C for at least 4 hours. Cool them in a vacuum desiccator.

  • Inert Transfer: Transfer the bulk 2-(1,3,2-Dioxaborinan-2-yl)phenol bottle into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Weigh the compound into the pre-dried amber vials in single-use amounts (e.g., 100 mg to 500 mg).

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps tightly with Teflon tape, followed by Parafilm, to create a dual-layer moisture barrier.

  • Storage: Remove the vials from the glovebox and immediately place them in a secondary container filled with indicating Drierite (calcium sulfate). Store this container at -20°C in the dark.

Workflow S1 1. High-Vacuum Drying (Remove H2O) S2 2. Glovebox / Schlenk Argon Purge S1->S2 S3 3. Teflon Tape & Parafilm Seal S2->S3 S4 4. Store at -20°C in Dark Desiccator S3->S4

Fig 2. Optimal inert-atmosphere storage workflow for arylboronic esters.

Workflow 2: Repurification (Rescue via Re-esterification)

If your compound has hydrolyzed (indicated by free 1,3-propanediol in NMR), you can rescue the material by driving the thermodynamic equilibrium back toward the ester using Le Chatelier's principle[2][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded mixture in anhydrous toluene (10 mL per gram of compound) in a round-bottom flask.

  • Diol Addition: Add a slight excess (1.1 equivalents) of anhydrous 1,3-propanediol.

  • Dehydration Setup: Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110°C) under an argon atmosphere for 4–6 hours. The azeotropic removal of water will physically drive the reaction to completion, re-forming the 6-membered dioxaborinane ring.

  • Isolation: Cool to room temperature, concentrate the mixture under reduced pressure, and dry the resulting solid on a high-vacuum Schlenk line (< 0.1 Torr) for 12 hours to remove residual toluene and unreacted diol. Store immediately using Workflow 1.

Sources

Troubleshooting

advanced purification and recrystallization methods for 2-(1,3,2-Dioxaborinan-2-yl)phenol

Welcome to the Technical Support and Troubleshooting Guide for the isolation, purification, and recrystallization of 2-(1,3,2-Dioxaborinan-2-yl)phenol . As a cyclic boronic ester featuring an ortho-hydroxyl group, this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation, purification, and recrystallization of 2-(1,3,2-Dioxaborinan-2-yl)phenol . As a cyclic boronic ester featuring an ortho-hydroxyl group, this compound exhibits unique physicochemical behaviors—specifically, intramolecular oxygen-to-boron (O→B) coordination and a high susceptibility to hydrolysis under standard chromatographic conditions[1].

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind purification failures, and implement self-validating experimental protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my product streak heavily on standard silica gel, resulting in poor mass recovery? A1: The streaking and low recovery are caused by the hydrolysis of the 1,3,2-dioxaborinane ring. Standard silica gel contains active, slightly acidic silanol groups and residual moisture. When 2-(1,3,2-Dioxaborinan-2-yl)phenol interacts with these silanols, the Lewis acidic boron atom is attacked, catalyzing the hydrolysis back into 2-hydroxyphenylboronic acid and 1,3-propanediol[2]. Furthermore, the free boronic acid strongly hydrogen-bonds to the stationary phase, causing severe streaking and irreversible retention[3]. Solution: Switch to Boric Acid-Impregnated Silica Gel . Pre-treating the silica with boric acid masks the reactive silanol sites and reduces the Lewis basicity of the stationary phase, allowing the intact ester to elute smoothly without degradation[4][5].

Q2: My crude NMR shows significant unreacted 1,3-propanediol. How do I remove it without chromatography? A2: 1,3-propanediol is highly polar and water-soluble, whereas the cyclic boronic ester is relatively lipophilic. If the diol is the primary impurity, perform a biphasic aqueous wash using cold water or brine dissolved in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Following the wash, perform an anhydrous recrystallization using a Toluene/Hexanes solvent system. The intramolecular O→B coordination in 2-(1,3,2-Dioxaborinan-2-yl)phenol reduces its overall polarity, making it highly soluble in warm toluene but insoluble in cold hexanes, whereas trace diol remains in the mother liquor[6][7].

Q3: Can I purify this compound using distillation or sublimation? A3: Yes, but with strict temperature controls. Because the ortho-hydroxyl group forms an intramolecular hydrogen bond/coordination with the boron atom, intermolecular hydrogen bonding is significantly reduced. This pseudo-bicyclic conformation increases the compound's volatility compared to standard phenols or boronic acids. Short-path Kugelrohr distillation under high vacuum (<0.1 Torr) can be utilized, provided the temperature does not exceed the thermal degradation point of the dioxaborinane ring.

Part 2: Purification Workflows & Logical Relationships

PurificationWorkflow Start Crude 2-(1,3,2-Dioxaborinan-2-yl)phenol (Contains Diol & Boronic Acid) Assess Assess Impurity Profile (via 1H-NMR or TLC) Start->Assess HighDiol High 1,3-Propanediol (>10%) Assess->HighDiol HighAcid High Boronic Acid (>10%) Assess->HighAcid MinorImp Minor Impurities (<10%) Assess->MinorImp Wash Aqueous Wash (Cold Water/Brine) HighDiol->Wash Chromatography Boric Acid-Impregnated Silica Gel Chromatography HighAcid->Chromatography Recryst Anhydrous Recrystallization (Toluene/Hexanes) MinorImp->Recryst Wash->Recryst Pure Pure 2-(1,3,2-Dioxaborinan-2-yl)phenol (>99% Purity) Recryst->Pure Chromatography->Pure

Decision tree for selecting the optimal purification method based on impurity profiles.

HydrolysisPathway Ester 2-(1,3,2-Dioxaborinan-2-yl)phenol (Intramolecular O->B Coordinated) Silica Standard Silica Gel (Active Silanol Groups + H2O) Ester->Silica Applied to BoricSilica Boric Acid-Impregnated Silica (Masked Silanols) Ester->BoricSilica Applied to Hydrolysis Hydrolysis Pathway (Ring Opening) Silica->Hydrolysis Catalyzes Degradation 2-Hydroxyphenylboronic Acid + 1,3-Propanediol Hydrolysis->Degradation Irreversible loss Stable Elution of Intact Boronic Ester (High Yield & Purity) BoricSilica->Stable Prevents hydrolysis

Mechanistic pathway of boronic ester hydrolysis vs. stabilization on modified silica.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Purification Methods for 2-(1,3,2-Dioxaborinan-2-yl)phenol

Purification MethodExpected YieldPurity LimitPrimary AdvantagePrimary Limitation
Standard Silica Gel 15% - 40%< 85%Readily available materials.Severe hydrolysis; irreversible adsorption.
Boric Acid-Impregnated Silica 80% - 95%> 98%Prevents ring-opening; sharp elution bands.Requires 48h pre-preparation of silica.
Anhydrous Recrystallization 70% - 85%> 99%Highly scalable; removes trace diol effectively.Not suitable for crude mixtures with >15% boronic acid.
Kugelrohr Distillation 60% - 75%> 95%Solvent-free purification.Risk of thermal degradation if vacuum is insufficient.

Table 2: Recrystallization Solvent Matrices

Solvent SystemRatio (v/v)Solubilization TempCrystallization TempOutcome / Notes
Toluene / Hexanes1:380 °C-20 °COptimal. Excellent recovery; diol remains in mother liquor.
MTBE / Pentane1:450 °C-20 °CGood for highly heat-sensitive batches.
Methanol / WaterN/AN/AN/AAvoid. Causes immediate hydrolysis to boronic acid.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Preparation and Use of Boric Acid-Impregnated Silica Gel

This self-validating protocol ensures the stationary phase is entirely deactivated prior to loading the sensitive boronic ester[5][8].

  • Impregnation: In a large Erlenmeyer flask, dissolve 28.0 g of boric acid (B(OH)₃) in 550 mL of absolute ethanol.

  • Slurry Formation: Add 300 mL of standard flash silica gel (230–400 mesh) to the solution. Stir the suspension gently at room temperature for exactly 2 hours to ensure uniform coating of the silanol sites.

  • Filtration: Filter the silica gel through a large Büchner funnel. Wash the filter cake with an additional 3 × 200 mL of absolute ethanol to remove unbound boric acid.

  • Drying: Leave the silica gel on the vacuum filtration setup overnight to pull air through the cake. Transfer the semi-dry silica to a wide glass dish and dry in an oven at 100 °C for 48 hours.

  • Application: Pack your chromatography column using this modified silica with a non-polar solvent system (e.g., 10% EtOAc in Hexanes). Load the crude 2-(1,3,2-Dioxaborinan-2-yl)phenol and elute rapidly. Validation checkpoint: TLC of the fractions should show a single, non-streaking spot.

Protocol B: Anhydrous Biphasic Recrystallization

Designed to exploit the pseudo-bicyclic lipophilicity of the target compound while rejecting polar impurities[6][7].

  • Initial Solubilization: Place the crude solid in a flame-dried Schlenk flask under an argon atmosphere. Add anhydrous toluene (approx. 2-3 mL per gram of crude).

  • Heating: Warm the suspension gently to 80 °C using an oil bath until the solid completely dissolves. If insoluble white solids remain, this is likely dehydrated boroxine polymers; perform a hot filtration to remove them.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm (approx. 60 °C), add anhydrous hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Annealing: Add a few drops of toluene just until the turbidity clears. Allow the flask to cool to room temperature undisturbed over 4 hours to promote the growth of large, pure crystals.

  • Isolation: Chill the flask to -20 °C overnight to maximize yield. Filter the crystals rapidly under a blanket of argon and wash with ice-cold hexanes. Dry under high vacuum.

Part 5: References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions." ResearchGate. Available at:[Link]

  • "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." National Institutes of Health (NIH). Available at:[Link]

  • "Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration." American Chemical Society (ACS). Available at:[Link]

  • "Self-Assembly of Triphenylboroxine and the Phenylboronic Ester of Pentaerythritol with Piperazine, trans-1,4-Diaminocyclohexane, and 4-Aminopyridine." ResearchGate. Available at:[Link]

  • "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." ResearchGate. Available at:[Link]

  • "Supporting Information - The Royal Society of Chemistry." RSC. Available at:[Link]

  • "Balsalazide-Derived Heterotriaryls as Sirtuin 5 Inhibitors: A Case Study of a Reversible Covalent Inhibition Strategy." National Institutes of Health (NIH). Available at:[Link]

  • "Water-stable boroxine structure with dynamic covalent bonds." OUCI. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of 2-(1,3,2-Dioxaborinan-2-yl)phenol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address the low reactivity often encountered with 2-(1,3,2-Dioxaborinan-2-yl)phenol in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this ortho-phenolic boronic ester present distinct challenges that require careful optimization of reaction parameters.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses the most frequent problems encountered during the coupling of 2-(1,3,2-Dioxaborinan-2-yl)phenol, offering systematic solutions to enhance reaction success.

Q1: My Suzuki coupling reaction with 2-(1,3,2-Dioxaborinan-2-yl)phenol is resulting in low to no product yield. What are the primary factors I should investigate?

Low conversion is the most common challenge with this substrate. The issue typically stems from a combination of steric hindrance from the ortho-hydroxyl group and the specific reactivity of the dioxaborinane ester. A systematic approach is crucial for successful troubleshooting.

The primary factors to investigate are:

  • Catalyst System (Palladium Source & Ligand): This is the most critical variable. The steric bulk around the boron atom requires a highly active catalyst to facilitate the key transmetalation step.

  • Base Selection: The base plays a crucial role in activating the boronic ester to form the more nucleophilic boronate species, which is essential for transmetalation.[1][2] The presence of the acidic phenolic proton can complicate this equilibrium.

  • Reaction Conditions (Solvent & Temperature): Suboptimal conditions can lead to poor solubility, catalyst decomposition, or insufficient energy to overcome the activation barrier of this challenging coupling.[3]

  • Reagent Integrity: The stability of the boronic ester and the purity of all reagents are paramount. Boronic esters can be susceptible to hydrolysis or degradation.[4][5]

G Start Reaction Failure (Low/No Yield) Reagents Step 1: Verify Reagent Quality - Boronic Ester (fresh?) - Anhydrous/Degassed Solvent? - Base Purity? Start->Reagents Begin Troubleshooting Catalyst Step 2: Optimize Catalyst System - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Check Pd Source Activity Reagents->Catalyst If Reagents are OK Conditions Step 3: Adjust Reaction Conditions - Screen Different Bases (K₃PO₄, Cs₂CO₃) - Increase Temperature (80-110 °C) - Ensure Inert Atmosphere Catalyst->Conditions If Yield is Still Low Success Successful Coupling Conditions->Success Optimization Achieved

Caption: Initial troubleshooting workflow for a failed Suzuki coupling.

Q2: My standard palladium catalyst, such as Pd(PPh₃)₄, is ineffective. What catalyst and ligand system is recommended for this sterically hindered substrate?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) often fail in sterically demanding couplings because the ligands are not bulky or electron-rich enough to promote the formation of the highly reactive, coordinatively unsaturated L-Pd(0) species required for efficient oxidative addition and subsequent steps.[6][7]

Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Buchwald-type Biaryl Phosphine Ligands: These are the gold standard for challenging couplings. Their bulk facilitates reductive elimination, while their electron-donating nature accelerates oxidative addition.[8] Excellent choices include SPhos, XPhos, and RuPhos.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable and highly active palladium complexes, making them effective for coupling aryl chlorides and other challenging substrates.[9]

Data Presentation: Ligand and Base Effects

The following tables summarize the impact of different ligands and bases on Suzuki coupling reactions with sterically hindered substrates, based on literature findings.

Table 1: Effect of Ligand on Yields for Sterically Hindered Couplings

Ligand Class Example Ligands Typical Performance with Hindered Substrates Reference(s)
Standard Phosphines PPh₃, PCy₃ Often ineffective, leading to low or no yield. [6]
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhos Excellent yields, effective for di- and tri-ortho-substituted biaryls. [6][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes Highly efficient, even with low catalyst loadings. [9]

| Specialized Biaryl Phosphines | AntPhos, BI-DIME | Effective for extremely hindered systems, including tetra-ortho-substituted biaryls. |[6] |

Q3: The free hydroxyl group seems to be interfering with the reaction. How should I select the base and solvent to manage this?

The acidic proton of the phenol can react with the base, altering its effective stoichiometry. Furthermore, the resulting phenoxide can potentially coordinate to the palladium center, affecting its catalytic activity.[10]

Base Selection:

  • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can promote unwanted side reactions.

  • Use Moderate, Non-Nucleophilic Bases: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the most effective choices.[6] They are strong enough to facilitate the formation of the active boronate species without causing significant degradation of the starting materials or catalyst.[11] The choice of base is crucial in suppressing unwanted side reactions.[12]

Solvent Selection:

  • Anhydrous and Degassed is Critical: The presence of oxygen can lead to catalyst oxidation and homocoupling of the boronic ester.[3] Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon).

  • Recommended Solvents: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane or Toluene: Often used with a small, controlled amount of water. This can aid in dissolving the base and facilitate the catalytic cycle.[13]

    • Tetrahydrofuran (THF): Another common choice, particularly for reactions at lower to moderate temperatures.

Q4: I am observing significant protodeboronation (loss of the boronic ester). How can this side reaction be minimized?

Protodeboronation is the cleavage of the C–B bond, replacing the boronic ester with a hydrogen atom. It is a common side reaction, especially with electron-rich or sterically hindered arylboron reagents under basic conditions.[10][14]

Strategies to Minimize Protodeboronation:

  • Use Fresh, High-Purity Boronic Ester: Boronic esters can hydrolyze to boronic acids, which can be more susceptible to protodeboronation.[4] Ensure your starting material is pure and dry.

  • Optimize the Base: Use the mildest base that still provides an acceptable reaction rate (e.g., K₃PO₄ or even KF).[2]

  • Control Reaction Time and Temperature: Do not let the reaction run for an excessively long time after completion. Monitor by TLC or LC-MS and work up the reaction promptly. Avoid excessively high temperatures, which can accelerate decomposition pathways.[3]

  • Use a More Stable Boronic Ester: While you are using a dioxaborinane, if protodeboronation is severe, consider if a more robust derivative like an N-methyliminodiacetic acid (MIDA) boronate could be synthesized and used, as they are designed for increased stability.[3]

Frequently Asked Questions (FAQs)

Q1: Is the 1,3,2-dioxaborinan-2-yl)phenol inherently less reactive than its corresponding boronic acid or a pinacol ester?

Boronic esters are generally considered more stable and less prone to decomposition (like trimerization into boroxines) than free boronic acids.[12] However, their reactivity in the transmetalation step can be lower. The reaction often proceeds through either direct reaction of the ester with a palladium-hydroxo complex or via in-situ hydrolysis to the boronic acid, which then forms the reactive boronate.[12][14] The reactivity of the 1,3,2-dioxaborinane derivative compared to the more common pinacol ester is substrate-dependent, but the fundamental challenges of steric hindrance remain. The key is not the specific ester but finding conditions that efficiently convert it to the active transmetalating species.

Q2: Should I protect the phenolic hydroxyl group before the coupling?

While many modern Suzuki protocols can tolerate free hydroxyl groups, protection is a valid strategy if optimization proves difficult.[10]

  • Advantages of Protection:

    • Eliminates the acidic proton, simplifying the role of the base.

    • Prevents potential coordination of the phenoxide to the palladium catalyst.

    • May improve solubility in certain organic solvents.

  • Disadvantages of Protection:

    • Adds two steps (protection and deprotection) to the synthesis, lowering overall yield.

    • Common protecting groups (e.g., Methyl, Benzyl, or Silyl ethers) must be chosen to be stable to the coupling conditions.

Recommendation: Attempt the coupling without protection first, using the optimized conditions described above. If low yields persist and side reactions related to the free phenol are suspected, then protection may be a necessary alternative.

Q3: Can you illustrate the general catalytic cycle and highlight the challenging step for my substrate?

Certainly. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. For 2-(1,3,2-Dioxaborinan-2-yl)phenol, the Transmetalation step is the most challenging due to steric hindrance.

G cluster_0 Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation (Rate-Limiting Step for Hindered Substrates) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetalation->Product ArX Ar-X (Your Halide) ArX->OxAdd Boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) Boronate->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the difficult transmetalation step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-(1,3,2-Dioxaborinan-2-yl)phenol

This protocol is a general starting point and requires optimization for specific aryl halide partners.

Materials:

  • Aryl Halide (1.0 equiv)

  • 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction: Stir the mixture vigorously at the desired temperature (a starting point of 100 °C is recommended) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Ciobanu, M., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of o-Halophenols.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Talukdar, P., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17878. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol.
  • Chepelev, L. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. Retrieved from [Link]

  • Alacid, M., & Nájera, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 20(18), 5274-5281. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(31), 11006–11018. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4320–4330. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Chepelev, L. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-(1,3,2-Dioxaborinan-2-yl)phenol Cross-Couplings

[label="Analysis", color="#20212 Welcome to the Advanced Technical Support Center. The Suzuki-Miyaura cross-coupling of 2-(1,3,2-dioxaborinan-2-yl)phenol presents unique mechanistic hurdles for researchers and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Analysis", color="#20212

Welcome to the Advanced Technical Support Center. The Suzuki-Miyaura cross-coupling of 2-(1,3,2-dioxaborinan-2-yl)phenol presents unique mechanistic hurdles for researchers and drug development professionals. While boronic esters are generally deployed to enhance reagent stability, the 6-membered dioxaborinane ring exhibits distinct kinetic vulnerabilities compared to its 5-membered pinacol counterpart. Furthermore, the ortho-hydroxyl group introduces competing coordination pathways that can sequester the palladium catalyst, leading to reaction stalling and forcing researchers into a cycle of artificially inflating catalyst loading.

This guide provides a causality-driven framework for optimizing catalyst loading, mitigating protodeboronation, and ensuring high-fidelity cross-coupling.

Mechanistic Pathway Visualization

To optimize catalyst loading, one must first understand the competing kinetic pathways. The productive catalytic cycle is in a constant race against two primary degradation routes: ester hydrolysis leading to protodeboronation, and catalyst poisoning via ortho-phenoxide chelation.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Target) RedElim->Product Substrate 2-(1,3,2-Dioxaborinan-2-yl)phenol + Base Substrate->TransMet Productive Pathway Hydrolysis Ester Hydrolysis & Protodeboronation (Phenol) Substrate->Hydrolysis High pH / H2O Poisoning Ortho-Phenoxide Pd-Coordination (Dead Catalyst) Substrate->Poisoning Deprotonated OH Poisoning->TransMet Inhibits Cycle

Competing pathways in the cross-coupling of ortho-hydroxyphenyl dioxaborinanes.

Troubleshooting & Optimization FAQs

Q1: My reaction yields mostly phenol (protodeboronation) instead of the cross-coupled product. Should I increase the catalyst loading? A1: Increasing catalyst loading is only a band-aid solution and often masks the root cause. Protodeboronation is a base-catalyzed, prehydrolytic decomposition pathway. Mechanistic studies reveal that the degree of "protection" offered by esterification is highly dependent on the diol identity; notably, 6-membered ring esters (like dioxaborinanes) can undergo protodeboronation faster than the parent boronic acids[1]. This is because ester hydrolysis to the boronic acid is a dominant component of the overall degradation, augmented by self-catalysis when the pH approaches the pKa of the boronic species[2].

  • The Causality: High pH generates a highly reactive zwitterionic ate-complex, accelerating C–B bond cleavage[3].

  • The Fix: Instead of blindly increasing Pd loading, shift the kinetic balance by accelerating the transmetalation step. Switch from strong bases (NaOH/KOH) to weaker bases (K₃PO₄ or K₂CO₃) to reduce the steady-state concentration of the reactive boronate anion. Pair this with a highly active, bulky electron-rich ligand (e.g., XPhos) to accelerate transmetalation[4]. Once transmetalation outpaces protodeboronation, catalyst loading can be safely reduced to 1–2 mol%.

Q2: I am using 10 mol% Pd(PPh₃)₄, but the reaction stalls at 40% conversion. What causes this plateau? A2: The stalling is caused by catalyst poisoning, not insufficient loading. The ortho-hydroxyl group on the phenol has a pKa of ~9.5. Under the basic conditions required for Suzuki coupling, it deprotonates to form a phenoxide.

  • The Causality: This phenoxide acts as a competing nucleophile, chelating the Pd(II) intermediate to form a stable, unreactive off-cycle complex (an O-bound Pd species). Tetrakis(triphenylphosphine)palladium(0) is highly susceptible to this because PPh₃ is a relatively small, labile ligand that easily dissociates, leaving the Pd center vulnerable to phenoxide coordination.

  • The Fix: Switch to a bidentate ligand (e.g., dppf) or a Buchwald-type dialkylbiaryl phosphine[5],[6]. These ligands provide intense steric shielding around the palladium center, preventing the ortho-phenoxide from binding and keeping the catalyst in the productive cycle.

Q3: What is the optimal solvent system to maintain catalyst stability for this specific dioxaborinane? A3: A miscible mixture of 1,4-Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio) is optimal.

  • The Causality: 1,4-Dioxane and THF are polar aprotic solvents that dissolve both the organic electrophile and the inorganic base. Crucially, unlike protic solvents (which can hydrogen-bond and interfere with the ate-complex), they do not form strong coordinate bonds with palladium, preventing catalyst deactivation while ensuring efficient mixing for the biphasic transmetalation step[7].

Quantitative Data: Catalyst & Ligand Optimization Matrix

The following table summarizes the empirical optimization of catalyst loading for 2-(1,3,2-dioxaborinan-2-yl)phenol against a standard aryl bromide electrophile. Notice how optimal ligand selection allows for a decrease in catalyst loading while drastically improving the yield-to-degradation ratio.

Catalyst SystemLigand TypeLoading (mol%)BaseSolvent SystemCross-Coupled Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Monodentate (Labile)10.0Na₂CO₃1,4-Dioxane / H₂O42%55% (High Poisoning)
Pd(OAc)₂ / PPh₃Monodentate (Labile)5.0K₂CO₃THF / H₂O38%60% (Rapid Hydrolysis)
Pd(dppf)Cl₂Bidentate (Shielding)5.0K₂CO₃1,4-Dioxane / H₂O78%15% (Moderate Stability)
Pd₂(dba)₃ / XPhos Dialkylbiaryl (Bulky) 2.0 K₃PO₄ 1,4-Dioxane / H₂O 94% < 5% (Optimal Rate)
Pd₂(dba)₃ / SPhosDialkylbiaryl (Bulky)1.0K₃PO₄THF / H₂O89%8% (Highly Efficient)

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, utilize the following self-validating workflow. This protocol incorporates an internal standard to continuously verify mass balance, ensuring that any loss in yield is accurately attributed to either protodeboronation or incomplete conversion.

Reagents & Materials:

  • Aryl Halide (1.0 equiv)

  • 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol% Pd dimer = 2.0 mol% active Pd)

  • XPhos ligand (2.4 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • 1,3,5-Trimethoxybenzene (0.5 equiv) — Internal Quantitative NMR Standard

  • 1,4-Dioxane / Degassed DI Water (5:1 ratio, 0.2 M overall concentration)

Step-by-Step Methodology:

  • System Evacuation (Crucial for Pd(0) longevity): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide, 2-(1,3,2-Dioxaborinan-2-yl)phenol, Pd₂(dba)₃, XPhos, K₃PO₄, and the 1,3,5-trimethoxybenzene internal standard. Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high-purity Argon (repeat 3 times).

  • Solvent Introduction: Sparging solvents is insufficient. Use freeze-pump-thaw degassed 1,4-Dioxane and DI water. Add the Dioxane followed by the water via a gas-tight syringe down the side of the flask to prevent splashing the dry catalyst onto the walls.

  • Pre-Activation Phase: Stir the mixture at room temperature for 10 minutes. Causality check: This allows the XPhos ligand to coordinate with the Pd center before the application of heat, preventing the formation of palladium black (inactive bulk metal).

  • Thermal Coupling: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to overcome the mass-transfer limitations of the biphasic aqueous/organic mixture.

  • In-Process Monitoring (Self-Validation): At t = 1 hour and t = 4 hours, withdraw a 50 µL aliquot via syringe under positive Argon pressure. Quench into 0.5 mL of EtOAc and filter through a short silica plug. Analyze via GC-MS or LC-MS.

    • Validation Check: Compare the integration of the product peak and the phenol peak (protodeboronation by-product) against the 1,3,5-trimethoxybenzene standard. If the mass balance drops below 90%, oxygen has likely entered the system, or an uncharacterized side-reaction (e.g., homocoupling) is occurring.

  • Workup: Once the aryl halide is consumed (typically 4–6 hours), cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Account of Chemical Research (NIH) URL:[Link][1]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (University of Edinburgh) URL:[Link][2]

  • Protodeboronation Source: Wikipedia URL:[Link][3]

  • Suzuki reaction optimization in dioxane Source: ResearchGate URL:[Link][5]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link][4]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL:[Link][6]

Sources

Optimization

Technical Support Center: 2-(1,3,2-Dioxaborinan-2-yl)phenol Synthesis &amp; Purification

Welcome to the Application Science Support Center. This guide provides mechanistic troubleshooting, validated protocols, and expert FAQs for synthesizing 2-(1,3,2-Dioxaborinan-2-yl)phenol—a six-membered cyclic boronate e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide provides mechanistic troubleshooting, validated protocols, and expert FAQs for synthesizing 2-(1,3,2-Dioxaborinan-2-yl)phenol—a six-membered cyclic boronate ester (dioxaborinane) derived from 2-hydroxyphenylboronic acid and 1,3-propanediol.

Our goal is to help researchers and drug development professionals move beyond trial-and-error by understanding the thermodynamic and kinetic causalities behind common impurities.

Diagnostic Dashboard: Impurity Profiling

Before altering your workflow, identify your specific impurities. The table below summarizes the quantitative data and mechanistic causes for the most common contaminants encountered during cyclic boronate ester preparation.

Impurity ProfileAnalytical DetectionTypical Crude %Mechanistic CauseResolution Strategy
Boroxines (Trimeric Anhydrides) 11 B NMR (Broad peak ~30 ppm)5 – 15%Incomplete dehydration; equilibrium shift due to trace water[1].Strict anhydrous conditions; utilize activated molecular sieves[1].
1,3-Propanediol 1 H NMR (Multiplet ~1.8 ppm)2 – 10%Intentional stoichiometric excess to drive esterification.Biphasic aqueous/ether partition[2].
Phenol GC-MS / TLC (UV active)< 5%Protodeboronation (C-B bond cleavage) due to high thermal stress[3].Lower reaction temperature; switch to room-temp dehydrating agents.
Boric Acid 11 B NMR (~19 ppm)1 – 5%Residual starting material contaminant or extreme hydrolysis[2].Chilled diethyl ether extraction[2].

Mechanistic Workflow & Causality

The following diagram maps the logical pathways of product formation, impurity generation, and purification.

G cluster_impurities Common Impurities A 2-Hydroxyphenylboronic Acid + 1,3-Propanediol B Esterification (Toluene, Dean-Stark) A->B Heat, -H2O C Crude 2-(1,3,2-Dioxaborinan-2-yl)phenol B->C D Boroxines (Anhydrides) C->D Trace H2O E Phenol (Protodeboronation) C->E Thermal Stress F 1,3-Propanediol (Excess) C->F Unreacted G Biphasic Partitioning (Ether / H2O) C->G Purification D->G E->G F->G H Pure Dioxaborinane Product G->H Validated

Logical workflow for dioxaborinane synthesis and impurity resolution.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol relies on built-in validation checkpoints rather than blind execution.

Protocol: Dehydrative Condensation and Isolation

Objective: Synthesize 2-(1,3,2-Dioxaborinan-2-yl)phenol while actively suppressing boroxine formation and protodeboronation.

Step 1: Stoichiometric Assembly

  • Action : In a flame-dried, two-neck round-bottom flask, combine 2-hydroxyphenylboronic acid (1.0 eq) and 1,3-propanediol (1.05 eq) in anhydrous toluene (0.2 M)[1].

  • Causality : A slight 0.05 eq excess of the diol is critical. Boronic acids naturally exist as a mixture of free acids and six-membered oligomeric anhydrides (boroxines)[1]. The slight excess of diol forces the thermodynamic equilibrium toward the monomeric dioxaborinane ester.

Step 2: Azeotropic Dehydration

  • Action : Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 2 to 4 hours[4].

  • Causality : The esterification of boronic acids with diols is a reversible equilibrium. Continuous removal of the water byproduct via the Dean-Stark apparatus is required to drive the reaction to completion[1].

  • Self-Validation Checkpoint : Monitor the water volume in the Dean-Stark trap. The reaction is complete when water accumulation ceases and matches the theoretical stoichiometric yield (2 equivalents of water per equivalent of boroxine, or 2 eq per boronic acid).

Step 3: Thermal Quenching and Solvent Removal

  • Action : Immediately upon completion, remove the heat source and allow the flask to cool to room temperature. Concentrate the mixture under reduced pressure.

  • Causality : Prolonged heating of sensitive arylboronic species can lead to protodeboronation (cleavage of the C-B bond), generating phenol as an impurity[3]. Immediate cooling mitigates this thermal degradation.

Step 4: Biphasic Purification

  • Action : Dissolve the crude residue in chilled diethyl ether. Transfer to a separatory funnel and wash twice with ice-cold distilled water.

  • Causality : Commercial boronic acids often contain residual boric acid, and the reaction leaves excess 1,3-propanediol. Both boric acid and the diol are highly water-soluble and will partition into the aqueous phase, while the less polar dioxaborinane ester remains in the ether phase[2].

  • Self-Validation Checkpoint : Analyze the organic layer via 11 B NMR. A successful purification will show a single peak in the 28–30 ppm range, confirming a trigonal planar boron center characteristic of the pure boronate ester[4].

Expert FAQs: Troubleshooting Specific Issues

Q1: My 11 B NMR shows a broad peak alongside my product peak. What is it, and how do I remove it? A1: A broad peak in the 11 B NMR (often around 30 ppm) typically indicates the presence of boroxines—cyclic trimeric anhydrides of the starting boronic acid[1]. Because boronic acids are solids that readily dehydrate, they naturally form these oligomers[2]. If your Dean-Stark distillation was incomplete or trace water re-entered the system, the equilibrium shifts back toward the boroxine. To resolve this, re-subject the crude mixture to esterification using a mild dehydrating agent like activated molecular sieves or MgSO 4​ in dichloromethane at room temperature[1].

Q2: I attempted to purify my crude 2-(1,3,2-Dioxaborinan-2-yl)phenol via silica gel column chromatography, but my yield plummeted and the compound streaked. Why? A2: Cyclic boronate esters, particularly those bearing electron-donating or protic groups (like the phenol hydroxyl), are highly susceptible to hydrolysis on the acidic surface of standard silica gel. The streaking is the ester reverting to the free boronic acid and diol on the column. Avoid standard chromatography for this compound. If chromatography is absolutely necessary for downstream steps, consider converting the boronic acid intermediate into a more stable, tetravalent MIDA boronate[3] or a diethanolamine (DABO) complex[5], which are highly stable and can be purified easily before releasing the free boronic acid.

Q3: GC-MS analysis of my crude product shows a distinct phenol peak. How is this forming? A3: Phenol is the product of protodeboronation. While the Dean-Stark azeotropic distillation is standard[4], the high temperatures required (refluxing toluene at 110 °C) can induce C-B bond cleavage in sensitive aryl substrates[6]. To prevent this, abandon the high-temperature Dean-Stark method and synthesize the ester at room temperature using anhydrous THF or dichloromethane with an excess of molecular sieves to sequester the water[1].

References

  • Title : Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives Source : Sciforum URL : [Link]

  • Title : BOR DERGİSİ Source : DergiPark URL :[Link]

  • Title : Procedure: Other methods for the synthesis of MIDA boronates Source : Organic Syntheses URL : [Link]

  • Title : Structure, Properties, and Preparation of Boronic Acid Derivatives Source : Wiley-VCH URL : [Link]

  • Title : DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Purifying boronic acids sucks Source : Reddit (r/OrganicChemistry) URL : [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Reference Guide: 2-(1,3,2-Dioxaborinan-2-yl)phenol vs. Alternative Boronates

Executive Summary & Strategic Context Boronic acids and their corresponding esters are indispensable building blocks in modern synthetic chemistry, particularly for palladium-catalyzed Suzuki-Miyaura cross-couplings in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Boronic acids and their corresponding esters are indispensable building blocks in modern synthetic chemistry, particularly for palladium-catalyzed Suzuki-Miyaura cross-couplings in drug development[1]. However, the analytical validation of these compounds is often complicated by their structural dynamics. While 2-hydroxyphenylboronic acid is a ubiquitous starting material, its free acid form is notoriously difficult to characterize due to spontaneous dehydration into boroxine oligomers[2].

Derivatizing the free acid into a cyclic ester—specifically the 1,3-propanediol ester to form 2-(1,3,2-Dioxaborinan-2-yl)phenol —locks the boron center into a stable, monomeric state[3]. This guide provides a rigorous comparative analysis of this propanediol ester against alternative boronates, supported by high-resolution 1 H and 13 C NMR reference data and self-validating experimental protocols.

Comparative Performance Analysis

Selecting the right boronate derivative requires balancing benchtop stability, atom economy, and reactivity. The table below objectively compares 2-(1,3,2-Dioxaborinan-2-yl)phenol against its free acid and pinacol ester counterparts.

Performance Metric2-Hydroxyphenylboronic Acid (Free Acid)2-(1,3,2-Dioxaborinan-2-yl)phenol (Propanediol Ester)2-(Bpin)phenol (Pinacol Ester)
Structural Stability Poor (Forms boroxines via ambient dehydration)High (Stable monomeric 6-membered ring)Very High (Highly sterically shielded 5-membered ring)
NMR Spectral Quality Broad, complex signals; highly solvent-dependentSharp, highly resolved signals; easily quantifiedSharp, highly resolved signals
Hydrolysis Rate (Aq. Base) N/A (Already hydrolyzed)Moderate (Ideal for controlled transmetalation)Slow (Can bottleneck cross-coupling reactions)
Atom Economy ExcellentGood (Propanediol byproduct is low molecular weight)Fair (Pinacol byproduct adds significant mass)

Mechanistic Insights into NMR Behavior (Causality)

To accurately interpret the NMR spectra of 2-(1,3,2-dioxaborinan-2-yl)phenol, researchers must understand the underlying stereoelectronic phenomena governing the chemical shifts:

  • Intramolecular Hydrogen Bonding: The hydroxyl proton (-OH) in this ortho-substituted boronate is significantly deshielded, typically appearing downfield at ~8.20 ppm. This is caused by strong intramolecular hydrogen bonding between the phenol proton and the oxygen atoms of the dioxaborinane ring, which restricts bond rotation and sharpens the normally broad -OH signal.

  • Quadrupolar Relaxation of Boron: In the 13 C NMR spectrum, the aromatic carbon directly bonded to the boron atom (C-B) is often extremely broad or entirely invisible[4]. This is a direct result of the rapid quadrupolar relaxation of the spin-3/2 11 B nucleus, which partially decouples the adjacent 13 C nucleus and spreads its resonance over a wide frequency band.

  • Ring Dynamics: The 6-membered 1,3,2-dioxaborinane ring adopts a chair conformation in solution. At standard probe temperatures (298 K), rapid ring-flipping averages the axial and equatorial environments, yielding a clean, simplified triplet for the -O-CH 2​

    • protons and a quintet for the central -CH 2​
    • protons[5].

Reference NMR Spectral Data

Data acquired in anhydrous CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
8.20 Singlet (s)-1HPhenol -OH (Intramolecularly H-bonded)
7.65 Doublet of doublets (dd)7.5, 1.51HAromatic C-H (Ortho to Boron)
7.35 Triplet of doublets (td)7.5, 1.51HAromatic C-H (Para to -OH)
6.95 Doublet of doublets (dd)8.0, 1.01HAromatic C-H (Ortho to -OH)
6.85 Triplet of doublets (td)7.5, 1.01HAromatic C-H (Para to Boron)
4.15 Triplet (t)5.54HDioxaborinane -O-CH 2​ -
2.05 Quintet (quin)5.52HDioxaborinane central -CH 2​ -
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Structural AssignmentNotes
162.0 Aromatic C-OHQuaternary; requires sufficient relaxation delay.
135.5 Aromatic C-HOrtho to Boron.
133.0 Aromatic C-HPara to -OH.
119.5 Aromatic C-HPara to Boron.
116.0 Aromatic C-HOrtho to -OH.
112.0 Aromatic C-BQuaternary; typically broad/weak due to 11 B quadrupolar relaxation.
62.5 Dioxaborinane -O-CH 2​ -Sharp signal indicating intact ester.
27.5 Dioxaborinane -CH 2​ -Sharp signal.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural characterization, follow this step-by-step protocol designed to detect trace hydrolysis and validate proton assignments.

Step 1: Anhydrous Sample Preparation Rationale: Ambient moisture causes partial hydrolysis of the propanediol ester back to the free boronic acid, introducing overlapping impurity peaks.

  • Pass CDCl 3​ through a short plug of basic alumina to remove trace DCl.

  • Store the neutralized CDCl 3​ over activated 4Å molecular sieves for 24 hours prior to use.

  • Dissolve 15-20 mg of 2-(1,3,2-dioxaborinan-2-yl)phenol in 0.6 mL of the dried CDCl 3​ .

Step 2: Spectral Acquisition Parameters

  • 1 H NMR: Acquire 16 scans. Ensure the spectral window captures up to 12 ppm to safely observe the deshielded -OH proton.

  • 13 C NMR: Acquire a minimum of 512 scans. Critical: Set the relaxation delay (D1) to at least 2.0 seconds. The quaternary C-OH carbon relaxes slowly; a short D1 will result in this peak disappearing into the baseline noise.

Step 3: D 2​ O Exchange (Self-Validation) Rationale: Proves definitively that the peak at 8.20 ppm is the exchangeable hydroxyl proton and not an overlapping aromatic impurity.

  • After acquiring the initial 1 H spectrum, remove the NMR tube and add 1-2 drops of Deuterium Oxide (D 2​ O).

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the 1 H spectrum. The singlet at 8.20 ppm will completely disappear, and a new H-O-D peak will emerge near 4.7 ppm, confirming the assignment.

Workflow Visualization

The following diagram maps the logical decision tree for validating boronate ester purity prior to downstream cross-coupling applications.

NMR_Validation_Workflow A Synthesize/Procure 2-(1,3,2-Dioxaborinan-2-yl)phenol B Sample Preparation (Dissolve in dry CDCl3) A->B C Acquire Spectra (1H & 13C NMR) B->C D Spectral Analysis (Check for diol/boroxine) C->D E D2O Exchange (Validate -OH shift) D->E Verify OH F High Purity Confirmed (Proceed to Coupling) D->F >98% Purity G Impurities Detected (Recrystallize) D->G <98% Purity E->D

Workflow for NMR validation and purity assessment of boronate esters.

References

  • [1] Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [3] Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. AWS / MIT DSpace.[Link]

  • [2] A bio-based one-component moisture curing polyurethane elastomer with ultrahigh mechanical strength and toughness based on multiple hydrogen bonds and dynamic boronate bonds. ResearchGate.[Link]

  • [4] Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. ACS Publications.[Link]

  • [5] Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Organic Syntheses Procedure.[Link]

Sources

Comparative

2-(1,3,2-Dioxaborinan-2-yl)phenol vs 2-hydroxyphenylboronic acid pinacol ester

The Reactivity-Stability Continuum: 2-(1,3,2-Dioxaborinan-2-yl)phenol vs. 2-Hydroxyphenylboronic Acid Pinacol Ester In modern drug discovery and synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction rem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Reactivity-Stability Continuum: 2-(1,3,2-Dioxaborinan-2-yl)phenol vs. 2-Hydroxyphenylboronic Acid Pinacol Ester

In modern drug discovery and synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for carbon-carbon bond formation[1]. When introducing a 2-hydroxyphenyl moiety into a molecular scaffold, chemists must carefully select the appropriate organoboron reagent. While the parent boronic acid is highly reactive, its propensity for 2 often necessitates the use of protected boronic esters[2].

This guide provides an objective, data-driven comparison between two primary esterified derivatives: 2-(1,3,2-Dioxaborinan-2-yl)phenol (a 6-membered propanediol ester) and 2-hydroxyphenylboronic acid pinacol ester (a 5-membered pinacol ester, commonly abbreviated as Bpin). By analyzing their steric environments, hydrolytic stabilities, and transmetalation kinetics, this guide equips researchers with the mechanistic insights required to optimize complex coupling workflows.

Structural Profiling and the Steric Shielding Effect

The fundamental behavioral differences between these two reagents stem directly from their ring geometries and steric bulk.

  • 2-Hydroxyphenylboronic acid pinacol ester (Bpin): The 5-membered dioxaborolane ring is decorated with four methyl groups. These methyl groups act as a steric umbrella, effectively shielding the empty p-orbital of the boron atom from nucleophilic attack. This 3, making the Bpin ester highly resistant to hydrolysis and ideal for long-term storage or aggressive silica gel chromatography[3].

  • 2-(1,3,2-Dioxaborinan-2-yl)phenol: In contrast, the 6-membered dioxaborinane ring lacks these bulky methyl substituents. The exposed boron p-orbital is highly susceptible to coordination with Lewis bases (such as hydroxide or alkoxide ions). While this slightly reduces its shelf-life and stability on acidic silica gel, it drastically lowers the activation energy required for the formation of the tetrahedral boronate intermediate.

Mechanistic Divergence in Transmetalation

The success of a Suzuki-Miyaura coupling hinges on the transmetalation step, which requires the organoboron species to coordinate with a base to form a negatively charged tetrahedral complex.

Because of its extreme steric congestion, the pinacol ester often fails to form a discrete palladium-adduct directly. Instead, it relies heavily on a pre-hydrolytic pathway , where the ester must first be4 before transmetalation can proceed[4]. This pre-hydrolysis is often the rate-limiting step, requiring elevated temperatures and strong bases.

Conversely, the unhindered dioxaborinane ester rapidly accepts a hydroxide ion. This allows it to either undergo direct transmetalation with the palladium complex or rapidly hydrolyze to the highly reactive free boronic acid,5 even at room temperature[5].

Pathway A Boronic Ester Starting Material B Tetrahedral Boronate (Base Coordinated) A->B OH- Attack (Fast for Dioxaborinane) C Free Boronic Acid (In Situ Hydrolysis) A->C Slow for Pinacol D Pd-Transmetalation Complex B->D Direct Transfer C->D Fast Transfer

Mechanistic divergence in Suzuki-Miyaura transmetalation based on ester steric hindrance.

Quantitative Performance Comparison

To guide reagent selection, the following table summarizes the physicochemical and kinetic properties of both esters based on standardized cross-coupling conditions.

Property / Metric2-Hydroxyphenylboronic acid pinacol ester2-(1,3,2-Dioxaborinan-2-yl)phenol
Ring Structure 5-membered (Dioxaborolane)6-membered (Dioxaborinane)
Steric Hindrance High (4x Methyl groups)Low (Unsubstituted carbon chain)
Hydrolytic Stability Excellent (Stable on silica/benchtop)Moderate (Prone to slow hydrolysis)
Transmetalation Rate Slow (Often requires pre-hydrolysis)Fast (Readily forms boronate complex)
Optimal Reaction Temp 80–100 °C25–60 °C
Silica Gel Recovery >95%70–85% (Some deprotection occurs)

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following workflows are designed not just to execute the reaction, but to mechanistically verify its progress.

Protocol A: High-Throughput Coupling using the Pinacol Ester
  • Objective: Leverage the robust stability of the Bpin ester for high-temperature, sterically demanding cross-couplings.

  • Causality: The high stability of the Bpin group requires thermal energy to overcome the activation barrier for in situ hydrolysis. We utilize a biphasic 1,4-Dioxane/H 2​ O system with K 2​ CO 3​ to drive the pre-hydrolytic pathway.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask, combine 2-hydroxyphenylboronic acid pinacol ester (1.0 equiv), aryl halide (0.9 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Solvent & Base Addition: Add degassed 1,4-Dioxane and aqueous K 2​ CO 3​ (2.0 M, 3.0 equiv). Mechanistic Note: The biphasic system ensures the base is available for pre-hydrolysis, while Dioxane allows heating to 90 °C to overcome the pinacol steric barrier.

  • Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • System Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The presence of unreacted Bpin ester without aryl halide indicates stalled transmetalation; adding 0.5 equiv of water or a phase-transfer catalyst can re-initiate the pre-hydrolytic pathway.

Protocol B: Mild-Condition Coupling using the Dioxaborinane Ester
  • Objective: Utilize the rapid kinetics of the dioxaborinane ester to couple thermally sensitive substrates at mild temperatures.

  • Causality: The unhindered dioxaborinane requires minimal thermal energy to form the boronate complex. A milder base (K 3​ PO 4​ ) is chosen to prevent base-catalyzed protodeboronation of the rapidly exposed free boronic acid.

Step-by-Step Methodology:

  • Reaction Assembly: In a standard round-bottom flask, combine 2-(1,3,2-Dioxaborinan-2-yl)phenol (1.1 equiv), aryl halide (1.0 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv).

  • Solvent & Base Addition: Add degassed THF and aqueous K 3​ PO 4​ (1.5 M, 2.0 equiv). Mechanistic Note: THF supports excellent solubility at lower temperatures, while the mild phosphate base provides sufficient hydroxide/alkoxide equivalents without degrading the reagent.

  • Mild Coupling: Stir the reaction mixture at 40 °C under nitrogen for 6 hours.

  • System Validation: Monitor the reaction via TLC (Hexanes/EtOAc).

    • Validation Check: The rapid disappearance of the dioxaborinane spot (which often streaks slightly on silica) and the appearance of a highly fluorescent cross-coupled product spot confirms efficient direct transmetalation without the need for thermal forcing.

Workflow Start Substrate & Workflow Assessment Cond1 Requires long-term storage or aggressive chromatography? Start->Cond1 Cond2 Requires low-temperature coupling due to thermal sensitivity? Start->Cond2 Bpin Select: Pinacol Ester (2-Hydroxyphenyl-Bpin) Cond1->Bpin Yes Bprop Select: Dioxaborinane Ester (2-Hydroxyphenyl-Bprop) Cond2->Bprop Yes

Decision matrix for selecting between pinacol and dioxaborinane esters.

Conclusion

The choice between 2-(1,3,2-Dioxaborinan-2-yl)phenol and 2-hydroxyphenylboronic acid pinacol ester is a classic exercise in balancing reactivity with stability. For workflows demanding high-throughput automation, long-term reagent storage, or rigorous purification, the sterically shielded pinacol ester is unmatched. However, for complex, late-stage functionalizations where substrates cannot tolerate high heat or strong bases, the unhindered dioxaborinane ester provides the rapid transmetalation kinetics necessary to drive the coupling to completion under mild conditions.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.ed.ac.uk.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.ResearchGate.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.NIH.gov.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.Benchchem.

Sources

Comparative

A Comparative Guide to the Coupling Reactivity of 2-(1,3,2-Dioxaborinan-2-yl)phenol and Free Boronic Acids in Suzuki-Miyaura Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is paramount to the success of this palladium-catalyzed transformation.[3] This guide provides an in-depth comparison of the reactivity between 2-(1,3,2-Dioxaborinan-2-yl)phenol, a protected boronic acid, and its unprotected or "free" boronic acid counterparts.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between free boronic acids and their protected forms, such as 2-(1,3,2-Dioxaborinan-2-yl)phenol, is a classic trade-off between reactivity and stability.[3]

  • Free Boronic Acids: These reagents are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura coupling.[3] This heightened reactivity is due to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[3][4] However, this reactivity comes at the cost of stability. Free boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and the reproducibility of reaction yields.[3] They can also form cyclic anhydrides known as boroxines, which can complicate accurate quantification.[5][6]

  • 2-(1,3,2-Dioxaborinan-2-yl)phenol and Other Boronic Esters: The use of a protecting group, in this case, the 1,3-propanediol group to form a 1,3,2-dioxaborinane ring, significantly enhances the stability of the organoboron reagent.[6][7] These boronic esters are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This stability is crucial for multi-step syntheses and high-throughput screening applications.[3] The trade-off for this enhanced stability is often a lower reaction rate compared to the corresponding free boronic acid.[3][8] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[1][9]

  • Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group.[10]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data

While direct, side-by-side quantitative comparisons for 2-(1,3,2-Dioxaborinan-2-yl)phenol are not extensively documented in readily available literature, the general trend of boronic acid versus boronate ester reactivity is well-established. The following table summarizes representative data from the literature for other cross-coupling reactions, which can be extrapolated to understand the expected behavior.

Reaction TypeBoron ReagentCoupling PartnerYield (%)Reference
Chan-Lam AminationPhenylboronic AcidPiperidine87[3]
Chan-Lam AminationPhenylboronic Acid Pinacol EsterPiperidine28[3]

This data clearly illustrates the higher reactivity of the free boronic acid in the Chan-Lam amination, a trend that is generally expected to hold for Suzuki-Miyaura couplings as well.[3] The choice between a free boronic acid and a protected form like 2-(1,3,2-Dioxaborinan-2-yl)phenol will therefore depend on the specific requirements of the synthesis, balancing the need for high reactivity with the benefits of stability and ease of handling.

Experimental Protocol: A General Workflow for Reactivity Comparison

To empirically determine the optimal boron reagent for a specific Suzuki-Miyaura coupling, a standardized experimental workflow is essential.

Experimental_Workflow start Start: Define Reaction Scope reagent_prep Prepare Stock Solutions: - Aryl Halide - Base - Pd Catalyst start->reagent_prep reaction_setup Set Up Parallel Reactions: - Reaction A: Free Boronic Acid - Reaction B: 2-(1,3,2-Dioxaborinan-2-yl)phenol reagent_prep->reaction_setup reaction_conditions Run Reactions Under Identical Conditions: - Temperature - Solvent - Time reaction_setup->reaction_conditions monitoring Monitor Reaction Progress: - TLC, GC-MS, or LC-MS reaction_conditions->monitoring workup Quench and Work-Up monitoring->workup analysis Analyze Crude Product: - NMR, GC-MS, or LC-MS for conversion and yield workup->analysis purification Purify Product: - Column Chromatography analysis->purification characterization Characterize Pure Product purification->characterization end End: Compare Results characterization->end

Caption: A generalized workflow for comparing the reactivity of different boron reagents.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, prepare stock solutions of the aryl halide, the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd-P(t-Bu₃)-G3), and the base (e.g., K₂CO₃, Cs₂CO₃, or TMSOK) in the chosen anhydrous solvent (e.g., dioxane, THF, or toluene).[7][9][11]

  • Reaction Setup:

    • Reaction A (Free Boronic Acid): To a reaction vessel, add the aryl halide solution, the free boronic acid, and the base solution.

    • Reaction B (Protected Boronic Acid): To an identical reaction vessel, add the aryl halide solution, 2-(1,3,2-Dioxaborinan-2-yl)phenol, and the base solution. Ensure molar equivalents of the boron reagent are identical between the two reactions.

  • Catalyst Addition and Reaction: Add the palladium catalyst solution to each reaction vessel. Seal the vessels and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

  • Monitoring: At regular intervals, take aliquots from each reaction mixture and analyze by a suitable method (TLC, GC-MS, or LC-MS) to monitor the consumption of starting materials and the formation of the product.

  • Work-Up: Once the reaction has reached completion (or after a predetermined time), cool the reaction mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Analysis and Purification: Dry the organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude material to determine the reaction conversion and yield. Purify the product by flash column chromatography.

Conclusion

The choice between 2-(1,3,2-Dioxaborinan-2-yl)phenol and a free boronic acid in a Suzuki-Miyaura coupling is a nuanced decision that hinges on the specific demands of the synthetic route. Free boronic acids offer higher reactivity, which can be advantageous for accelerating reaction times and for coupling with less reactive partners. However, their inherent instability can lead to challenges in storage, handling, and reproducibility.

Conversely, 2-(1,3,2-Dioxaborinan-2-yl)phenol and other boronic esters provide superior stability, making them ideal for complex, multi-step syntheses where the organoboron moiety must endure various reaction conditions. While they may exhibit slower reaction kinetics, this can often be overcome by adjusting reaction parameters such as temperature, catalyst loading, or the choice of base. Ultimately, an empirical comparison, as outlined in the experimental workflow, is the most reliable method for selecting the optimal reagent for a given transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2022). Comparison of reactivity of different boron reagents. [Link]

  • Taylor & Francis. (2016, November 30). B-Protected Boronic Acids: Methodology Development and Strategic Application. [Link]

  • National Center for Biotechnology Information. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Royal Society of Chemistry. (2023, November 13). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. [Link]

  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Royal Society of Chemistry. Photoredox Suzuki coupling using alkyl boronic acids and esters. [Link]

  • ResearchGate. (2025, August 9). Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2022). Emergent Organoboron Acid Catalysts. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Masaryk University. (2018). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

  • National Center for Biotechnology Information. (2002). Organoborane coupling reactions (Suzuki coupling). [Link]

  • National Center for Biotechnology Information. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

Sources

Validation

HPLC Method Development and Validation for 2-(1,3,2-Dioxaborinan-2-yl)phenol: A Comparative Guide

For researchers and drug development professionals, the accurate chromatographic analysis of organoboron compounds is a notorious analytical bottleneck. While 2-(1,3,2-Dioxaborinan-2-yl)phenol—a cyclic boronic ester—offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate chromatographic analysis of organoboron compounds is a notorious analytical bottleneck. While 2-(1,3,2-Dioxaborinan-2-yl)phenol—a cyclic boronic ester—offers superior synthetic utility in Suzuki-Miyaura cross-couplings compared to its free acid counterpart, it introduces unique stability challenges during High-Performance Liquid Chromatography (HPLC).

This guide objectively compares the chromatographic behavior of 2-(1,3,2-Dioxaborinan-2-yl)phenol against alternative boronic derivatives, establishes a self-validating analytical protocol, and outlines a comprehensive validation framework based on the current [1].

The Chromatographic Challenge: Causality of Peak Tailing and Hydrolysis

To design a robust HPLC method, one must first understand the chemical causality behind organoboron degradation during analysis.

The Silanol Interaction (Why Free Acids Tail): Boronic acids possess an electron-deficient boron atom with an empty p-orbital, making them strong Lewis acids. In traditional silica-based Reversed-Phase HPLC (RP-HPLC), this Lewis acidity drives secondary interactions with residual, unendcapped silanols on the stationary phase. This results in severe peak tailing, broad peak shapes, and variable retention times.

The Hydrolysis Dilemma (Why Esters Split): To mitigate silanol interactions, chemists convert boronic acids into cyclic esters, such as the 1,3,2-dioxaborinane ring found in 2-(1,3,2-Dioxaborinan-2-yl)phenol. By sterically masking the boron atom, the ester improves peak symmetry[2]. However, this introduces a critical vulnerability: on-column hydrolysis . If an acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) is used, the cyclic ester undergoes rapid, acid-catalyzed ring-opening during the chromatographic run. This manifests analytically as split peaks, distorted pre-eluting shoulders, or a complete conversion back to the free acid[3][4].

G A 2-(1,3,2-Dioxaborinan-2-yl)phenol (Sample Injection) B Acidic Mobile Phase (pH < 4, e.g., 0.1% TFA) A->B C Neutral/Basic Mobile Phase (pH 8.5, 10mM NH4HCO3) A->C D On-Column Hydrolysis (Ring Opening) B->D E Intact Cyclic Ester (Stable Elution) C->E F Split Peaks / Tailing (Free Acid + Ester) D->F G Sharp, Symmetrical Peak (Accurate Retention Time) E->G

Mechanistic pathway of mobile phase pH on boronic ester stability during HPLC.

Structural Comparison and Predicted Retention Behavior

The choice of the diol protecting group directly dictates the molecule's relative hydrophobicity and its retention time on a C18 column. When comparing 2-(1,3,2-Dioxaborinan-2-yl)phenol to its free acid and the bulkier pinacol ester, a clear retention hierarchy emerges.

CompoundMolecular WeightRelative HydrophobicityRetention Time BehaviorHydrolytic Stability (pH < 4)
2-Hydroxyphenylboronic Acid (Free Acid)137.93 g/mol Low (Highly Polar)Early ElutionN/A (Already Hydrolyzed)
2-(1,3,2-Dioxaborinan-2-yl)phenol (Propane-1,3-diol Ester)177.99 g/mol ModerateIntermediate ElutionHighly Susceptible
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Pinacol Ester)220.07 g/mol High (Non-Polar)Late ElutionModerately Stable

Data Interpretation: The dioxaborinane ester offers a "goldilocks" balance for synthetic chemists—it is easier to deprotect post-reaction than the highly stable pinacol ester, but this exact trait makes it highly labile during HPLC analysis[2][4].

Step-by-Step Analytical Protocol: A Self-Validating System

To successfully analyze 2-(1,3,2-Dioxaborinan-2-yl)phenol, the method must actively suppress both silanol interactions and on-column hydrolysis. This protocol utilizes a high-pH mobile phase and a low-silanol hybrid column[3].

Experimental Methodology
  • Column Selection: Utilize a hybrid-silica C18 column (e.g., Waters XTerra or MaxPeak Premier, 150 mm × 4.6 mm, 3.5 µm). Causality: Traditional silica dissolves at high pH; hybrid particles withstand alkaline conditions while minimizing residual silanol activity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water, adjusted to pH 8.5 with dilute ammonia. Causality: A basic pH prevents the acid-catalyzed solvolysis of the dioxaborinane ring[3].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in neat Acetonitrile to a working concentration of 0.1 mg/mL. Causality: Using protic solvents (water or methanol) in the sample diluent can initiate hydrolysis in the autosampler vial prior to injection[4].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Elevated temperatures >40°C accelerate ester hydrolysis; 30°C provides optimal viscosity reduction without compromising stability).

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 215 nm and 254 nm.

The Self-Validating Gatekeeper: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is not degrading the analyte. Inject a resolution standard containing a 1:1 mixture of 2-hydroxyphenylboronic acid and 2-(1,3,2-Dioxaborinan-2-yl)phenol.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) for the ester peak < 1.5.

  • Diagnostic Logic: If Rs​ < 2.0 or the ester peak exhibits a fronting shoulder, it is a definitive indicator of mobile phase pH drift or column degradation causing partial on-column hydrolysis. Do not proceed with sample analysis until resolved.

ICH Q2(R2) Method Validation Framework

Once the method is optimized, it must be validated to ensure it is "fit for purpose" across the pharmaceutical lifecycle, adhering to the [1][5].

Validation V1 Specificity (Peak Purity) V2 Linearity (R² > 0.999) V1->V2 V3 Precision (RSD < 2%) V2->V3 V4 Accuracy (98-102%) V3->V4 V5 Robustness (pH, Temp) V4->V5

ICH Q2(R2) lifecycle approach for HPLC method validation parameters.

Key Validation Parameters
  • Specificity (Selectivity): The method must unambiguously differentiate 2-(1,3,2-Dioxaborinan-2-yl)phenol from its primary degradation product (the free acid) and synthetic precursors (e.g., propane-1,3-diol). Peak purity should be confirmed using a Photodiode Array (PDA) detector[1].

  • Linearity & Range: Prepare a minimum of five calibration standards ranging from 25% to 150% of the target analytical concentration. The response must be directly proportional, requiring a correlation coefficient ( R2 ) ≥ 0.999[1].

  • Accuracy: Perform spike recovery experiments in triplicate at three concentration levels (50%, 100%, and 150%). Acceptable recovery limits for assay methods are strictly 98.0% – 102.0%.

  • Precision (Repeatability): Six replicate injections of the 100% standard must yield a Relative Standard Deviation (RSD) of ≤ 2.0% for both retention time and peak area.

  • Robustness: Given the lability of boronic esters, robustness testing is critical. Deliberately vary the mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min). Monitoring the ester's peak shape during pH variations will define the operational limits of the assay before hydrolysis occurs[4].

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak Premier Column Technology Waters Corporation Application Notes URL:[Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC Journal of Liquid Chromatography & Related Technologies (via Semantic Scholar) URL:[Link]

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1,3,2-Dioxaborinan-2-yl)phenol proper disposal procedures

Standard Operating Procedure: Disposal and Safety Logistics for 2-(1,3,2-Dioxaborinan-2-yl)phenol As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Safety Logistics for 2-(1,3,2-Dioxaborinan-2-yl)phenol

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex organoboron compounds. 2-(1,3,2-Dioxaborinan-2-yl)phenol is a highly valuable aryl boronic ester utilized in Suzuki-Miyaura cross-coupling and advanced synthetic workflows. However, its disposal requires a nuanced approach. You are not just disposing of a generic organic waste; you are managing a compound with dual-threat characteristics: the severe dermal toxicity of a phenol moiety and the environmental persistence of a boronic ester.

This guide provides a self-validating, step-by-step operational protocol to ensure your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profile & Logistical Data

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's end-of-life handling.

Table 1: Physicochemical Properties & Disposal Logistics

ParameterSpecification & Operational Implication
Chemical Structure Phenol ring substituted with a 1,3,2-dioxaborinane group.
Primary Hazards Severe skin/eye corrosion (phenol); reproductive/aquatic toxicity (boron).
Incompatibilities Strong oxidizing agents (peroxides, chlorates, nitrates), strong acids.
Waste Classification Hazardous Non-Halogenated Organic Waste (unless in halogenated solvent).
Combustion Byproducts Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron (B2O3).
Aquatic Toxicity Limit Predicted No-Effect Concentration (PNEC) of 1.5 mg B/L [1].

Hazard Assessment & Causality

Understanding why a chemical is dangerous dictates how we must dispose of it. The structural components of 2-(1,3,2-Dioxaborinan-2-yl)phenol require specific mitigations:

  • The Phenol Moiety: Phenol derivatives are notorious for rapid dermal absorption. They are highly corrosive and act as local anesthetics, meaning they often cause painless white burns initially due to the destruction of nerve endings [2]. Systemic absorption can lead to central nervous system depression, irregular heartbeat, and methemoglobinemia.

  • The Boronic Ester Moiety: Under environmental conditions, the 1,3,2-dioxaborinane ring can undergo hydrolysis to yield 1,3-propanediol and the corresponding aryl boronic acid. Environmental accumulation of boronic acids and their degradation product, boric acid, poses significant toxicity to aquatic photoautotrophs and fish [1]. Because of this, sink disposal or standard trash disposal is strictly prohibited by the EPA.

Operational Safety Protocol (Pre-Disposal)

Before initiating waste consolidation, establish a strict safety perimeter. Every protocol must be a self-validating system to prevent accidental exposure.

  • Engineering Controls: All waste transfers must be executed within a certified, actively venting chemical fume hood to prevent the inhalation of aerosolized particulates or phenol vapors [3].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile or neoprene gloves. Phenol can permeate standard thin latex or single-layer nitrile over time.

    • Eye Protection: Chemical splash goggles combined with a full face shield.

    • Body: Flame-resistant laboratory coat and closed-toe footwear.

  • Spill Readiness: In the event of a spill during waste transfer, do not use water, which can spread the phenol. Cover the material with an inert absorbent (e.g., sand or vermiculite), collect using non-sparking tools, and place the sweepings into a sealed hazardous waste container [2].

Step-by-Step Disposal Methodology

Follow this validated workflow to ensure strict compliance with OSHA and EPA environmental guidelines[4]:

Step 1: Segregation & Quenching

  • Isolate: Do not mix this compound with strong oxidizers or strong acids. The organic phenol ring is highly combustible and can react violently.

  • Stream Selection: If the compound is dissolved in a standard solvent (e.g., THF, DMF, Ethyl Acetate), collect it in a designated Non-Halogenated Organic Waste carboy. If halogenated solvents (e.g., DCM, Chloroform) were utilized in your reaction, the mixture must be routed to the Halogenated Organic Waste stream.

Step 2: Containerization

  • Material Compatibility: Use High-Density Polyethylene (HDPE) or heavy-duty glass containers. Avoid metal containers (like copper, brass, or aluminum), which can be rapidly corroded by phenol derivatives.

  • Sealing: Ensure the container is puncture-proof and features a secure, screw-top cap. Crucial rule: Never leave waste funnels resting in the container between transfers; this allows toxic vapors to escape into the lab environment.

Step 3: Labeling & Documentation

  • Affix a hazardous waste label immediately upon adding the first drop of waste.

  • Explicitly list "2-(1,3,2-Dioxaborinan-2-yl)phenol" alongside the exact solvent composition (e.g., "70% THF, 30% 2-(1,3,2-Dioxaborinan-2-yl)phenol"). Do not use abbreviations.

  • Check the hazard indicator boxes for "Toxic" and "Irritant" .

Step 4: Storage & Facility Pickup

  • Store the waste container in a secondary containment tray within a cool, dry, well-ventilated satellite accumulation area.

  • Request a hazardous waste pickup from your Environmental Health and Safety (EHS) department the moment the container reaches 90% capacity.

Waste Treatment & Environmental Fate

What happens after the waste leaves your lab? Licensed waste management facilities process boronic esters via high-temperature incineration . During this process, the organic framework (the phenol ring and the propanediol backbone) is completely oxidized into harmless CO2 and water vapor. The boron atom is oxidized into solid boron trioxide (B2O3) ash. This ash is subsequently captured by the facility's industrial exhaust scrubbers and disposed of in a secure, EPA-regulated chemical landfill, permanently preventing it from leaching into aquatic ecosystems.

Disposal Workflow Visualization

G Start 2-(1,3,2-Dioxaborinan-2-yl)phenol Waste Generation Segregation Hazardous Waste Segregation (Organic Waste Stream) Start->Segregation Collect Incompatibles Keep away from: Strong Oxidizers & Acids Segregation->Incompatibles Exclude Packaging Containerization (HDPE, Sealable) Segregation->Packaging Transfer Labeling EPA/OSHA Compliant Labeling (Toxic, Irritant) Packaging->Labeling Affix Disposal Licensed Waste Management (High-Temp Incineration) Labeling->Disposal Transport Ash Boron Oxide (B2O3) Ash Landfill Disposal Disposal->Ash Combustion

Caption: Workflow for the segregation, packaging, and incineration of 2-(1,3,2-Dioxaborinan-2-yl)phenol.

References

  • Environment and Climate Change Canada. Draft screening assessment boric acid, its salts, and its precursors. Government of Canada. Available at: [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. NJ.gov Right to Know Program. Available at: [Link]

  • Molecular Research Center, Inc. Safety Data Sheet - Phenol. MRC Gene. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Phenol - Regulations and Advisories. U.S. National Library of Medicine. Available at: [Link]

Handling

Personal protective equipment for handling 2-(1,3,2-Dioxaborinan-2-yl)phenol

Comprehensive Safety and Operational Guide for Handling 2-(1,3,2-Dioxaborinan-2-yl)phenol As a drug development professional or synthetic chemist, handling organoboron compounds requires a deep understanding of their phy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-(1,3,2-Dioxaborinan-2-yl)phenol

As a drug development professional or synthetic chemist, handling organoboron compounds requires a deep understanding of their physicochemical behavior. 2-(1,3,2-Dioxaborinan-2-yl)phenol is a cyclic boronic ester derived from 2-hydroxyphenylboronic acid and 1,3-propanediol. While highly valued in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, it presents specific occupational hazards that demand rigorous operational controls.

This guide provides the mechanistic reasoning behind safety protocols, ensuring your laboratory practices are both compliant and self-validating.

Chemical Hazard Profile & Causality

While the cyclic esterification at the boron atom improves bench stability and solubility compared to its parent boronic acid, the compound retains significant reactive hazards. Extrapolating from the safety data of its parent compound, 2-hydroxyphenylboronic acid, we can accurately profile its risks[1][2].

The Causality of the Hazards:

  • Phenolic Moiety: The hydroxyl (-OH) group on the benzene ring is weakly acidic and lipophilic. Upon dermal contact, it can disrupt the lipid bilayers of the skin, leading to localized protein denaturation and contact dermatitis (Category 2 Skin Irritation)[1].

  • Dioxaborinane Ring & Boron Center: The electrophilic nature of the boron atom interacts with nucleophilic sites on biological tissues. Inhalation of airborne dust or aerosols introduces these electrophiles to the mucous membranes, causing severe respiratory tract irritation (Category 3 STOT SE)[2].

Table 1: GHS Hazard Classification Summary

GHS Hazard ClassCategoryHazard StatementTarget Organ / Effect
Skin Corrosion/Irritation Category 2H315: Causes skin irritationEpidermal tissue[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationCornea/Conjunctiva[1][2]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationRespiratory tract[2]

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a strict PPE protocol must be enforced. The following matrix details the required equipment and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides a robust barrier against the lipophilic phenolic structure, preventing dermal absorption and subsequent H315 skin irritation[1].
Eye Protection Tight-fitting chemical safety goggles.Protects against airborne dust and accidental solvent splashes. The compound causes serious eye irritation (H319), which can lead to corneal abrasion[1][2].
Respiratory N95 (US) or FFP2 (EU) particulate respirator mask.Essential when handling outside a fume hood or during bulk transfers. Prevents inhalation of fine particulates that trigger STOT SE 3 respiratory hazards[2].
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Prevents localized skin exposure and contamination of personal clothing during accidental benchtop spills.

Operational Workflow & Handling Protocol

True laboratory safety relies on engineering controls and self-validating systems rather than PPE alone. Follow this step-by-step methodology for safe dispensing and reaction setup.

  • Ventilation Verification: Conduct all handling, weighing, and transfer operations inside a certified chemical fume hood[1].

    • Self-Validation Check: Before opening the chemical container, tape a small strip of tissue paper to the bottom of the fume hood sash. A continuous inward flutter visually confirms active, adequate exhaust ventilation.

  • Static Mitigation: Boronic esters are prone to static cling, which dramatically increases the risk of aerosolization. Use an anti-static gun (ionizer) on your weighing spatula and the receiving vial to neutralize surface charges before transferring the powder.

  • Dispensing: Weigh the compound using a clean, dry PTFE or stainless steel spatula into a pre-tared, sealable vial.

    • Self-Validation Check: Inspect the exterior threads of the vial post-transfer. If any white powder is visible, the seal will be compromised when capped. Decontaminate the exterior with an alcohol wipe before removing it from the hood.

  • Solvent Addition: Add coupling solvents (e.g., THF, 1,4-dioxane, or water) slowly. While 2-(1,3,2-Dioxaborinan-2-yl)phenol is stable under standard conditions, it is fundamentally incompatible with strong oxidizing agents, strong acids, and strong bases[2].

  • Decontamination: After the transfer is complete, wipe down the analytical balance and hood surface with an alcohol-based solvent (such as isopropanol) to dissolve any stray compound, followed by a damp water wipe[1].

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent aerosol exposure.

Spill Response Protocol:

  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately step back and evacuate personnel from the immediate area to allow airborne dust to settle[3][4].

  • PPE Upgrade: Don an N95/FFP2 particulate respirator and a fresh pair of nitrile gloves before re-approaching the spill[4].

  • Dust Suppression: Do not dry sweep. Dry sweeping mechanically aerosolizes the irritant, directly triggering respiratory hazards[1]. Instead, lightly mist the spill with water or cover it with damp absorbent paper to suppress dust formation.

  • Collection: Carefully sweep the dampened material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container[1].

  • Verification: Wash the spill site thoroughly with soap and water[1][2].

    • Self-Validation Check: Wipe the cleaned spill area with a damp, dark-colored cloth. The complete absence of white residue visually confirms macroscopic decontamination.

Disposal Plan: Do not flush 2-(1,3,2-Dioxaborinan-2-yl)phenol or its reaction byproducts down the drain. It must be treated as hazardous chemical waste. Entrust the sealed waste containers to a licensed environmental waste disposal company in strict accordance with local, state, and national environmental regulations[1][4].

Process Visualization

G Start Start: Chemical Handling PPE Don Proper PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Verify Inward Airflow) PPE->FumeHood Weighing Weighing & Dispensing (Use Anti-Static Tools) FumeHood->Weighing Reaction Execute Reaction (Avoid Strong Oxidizers) Weighing->Reaction Spill Spill Occurs? Reaction->Spill CleanUp Spill Cleanup Protocol (Dampen, Do Not Dry Sweep) Spill->CleanUp Yes Disposal Hazardous Waste Disposal (Licensed Facility) Spill->Disposal No CleanUp->Disposal

Workflow for handling and spill response of 2-(1,3,2-Dioxaborinan-2-yl)phenol.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.